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4-(Phenylsulfinyl)morpholine Documentation Hub

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  • Product: 4-(Phenylsulfinyl)morpholine
  • CAS: 16066-32-3

Core Science & Biosynthesis

Foundational

Benzenesulfinyl morpholine (BSM) CAS number and suppliers

Benzenesulfinyl Morpholine (BSM): Technical Guide & Synthesis Executive Summary Benzenesulfinyl morpholine (BSM) is a specialized organosulfur reagent primarily utilized in carbohydrate chemistry as a promoter for the ac...

Author: BenchChem Technical Support Team. Date: February 2026

Benzenesulfinyl Morpholine (BSM): Technical Guide & Synthesis

Executive Summary Benzenesulfinyl morpholine (BSM) is a specialized organosulfur reagent primarily utilized in carbohydrate chemistry as a promoter for the activation of thioglycosides.[1][2][3] Unlike the common biological acronym BSM (Bovine Submaxillary Mucin), this chemical entity is a stable, odorless, metal-free sulfinylating agent. It is particularly valued in "pre-activation" strategies for one-pot oligosaccharide synthesis, offering superior stability compared to traditional sulfenyl chlorides (e.g., PhSCl).

Note on Commercial Availability: BSM is not a standard catalog item for most major chemical suppliers (e.g., Sigma-Aldrich, Thermo Fisher) and is typically synthesized in-house due to its straightforward preparation and specific utility. This guide provides the necessary protocols for its synthesis and application.

Part 1: Chemical Identity & Properties

PropertyDetail
Chemical Name 4-(Phenylsulfinyl)morpholine
Common Abbreviation BSM
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

Molecular Weight 211.28 g/mol
Structure Phenyl ring attached to a sulfinyl group (-S(=O)-), bonded to the nitrogen of a morpholine ring.[3][4][5][6][7]
CAS Number Not widely listed (Custom synthesis required).[8] Note: Do not confuse with Morpholine (110-91-8) or Benzenesulfonyl morpholine.
Appearance White to off-white solid (crystalline).
Solubility Soluble in Dichloromethane (

), Chloroform, and THF.
Stability Stable at room temperature; non-hygroscopic (unlike 1-benzenesulfinyl piperidine, BSP).

Part 2: Synthesis & Manufacturing (In-House Protocol)

Since BSM is rarely available off-the-shelf, researchers must synthesize it.[8] The following protocol is adapted from the seminal work by Ye and co-workers (Synlett, 2006).

Reaction Overview:



Materials Required:

  • Benzenesulfinyl chloride (Precursor A): CAS 4972-29-6 (Must be high purity).

  • Morpholine (Precursor B): CAS 110-91-8.

  • Triethylamine (

    
    ) : Base scavenger.
    
  • Dichloromethane (

    
    ) : Anhydrous solvent.
    

Step-by-Step Protocol:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon or Nitrogen.

  • Solvation: Dissolve Morpholine (1.0 equiv) and Triethylamine (1.1 equiv) in anhydrous

    
    .
    
  • Cooling: Cool the solution to -78°C (dry ice/acetone bath) to control the exotherm.

  • Addition: Dropwise add Benzenesulfinyl chloride (1.0 equiv) over 15–20 minutes.

  • Reaction: Stir at -78°C for 30 minutes, then remove the cooling bath and allow the mixture to warm to room temperature (RT) over 1 hour.

  • Work-up:

    • Wash the reaction mixture with water (

      
      ) to remove triethylamine hydrochloride salts.
      
    • Wash with brine.

    • Dry the organic layer over anhydrous

      
       or 
      
      
      
      .
  • Purification: Concentrate under reduced pressure. The residue can be purified via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield BSM as a white solid.

Part 3: Mechanism of Action (Glycosylation)[5]

BSM functions as a thiophile . In the presence of Triflic Anhydride (


), it forms a highly reactive sulfonium species that activates thioglycoside donors.[4] This allows for the "pre-activation" of a donor, meaning the donor is activated before the acceptor is added, preventing side reactions and enabling one-pot multi-step synthesis.[9]

Mechanism Workflow:

  • Activation: BSM reacts with

    
     to form the active electrophilic species (
    
    
    
    ).
  • Transfer: This species attacks the sulfur of the thioglycoside donor.

  • Departure: The thiophenyl moiety leaves, generating a glycosyl triflate/oxocarbenium ion.

  • Coupling: The glycosyl acceptor (alcohol) attacks the anomeric center to form the glycosidic bond.

G BSM BSM Reagent (Ph-SO-Morph) ActiveSpecies Active Sulfonium Species BSM->ActiveSpecies + Tf2O (-78°C) Tf2O Tf2O (Activator) Tf2O->ActiveSpecies Intermediate Glycosyl Triflate (Reactive) ActiveSpecies->Intermediate Activates Donor Thioglycoside Thioglycoside Donor (S-Ph) Thioglycoside->Intermediate Product Oligosaccharide Product Intermediate->Product + Acceptor Acceptor Glycosyl Acceptor (ROH) Acceptor->Product

Caption: Activation pathway of thioglycosides using BSM/Tf2O system for stereoselective glycosylation.

Part 4: Applications in Drug Discovery

1. One-Pot Oligosaccharide Synthesis: BSM is critical for synthesizing complex glycans found on cell surfaces (e.g., tumor-associated antigens). Its stability allows for the sequential addition of sugar blocks without intermediate purification.

  • Example: Synthesis of IsoGb3 trisaccharide analogues.[5]

2. Stereoselectivity Control: The BSM/


 system typically promotes the formation of 

-glycosides (via

-like displacement of

-triflates) or

-glycosides depending on solvent and temperature control, offering tunable stereochemistry essential for bioactive carbohydrate drugs.

3. "Odorless" Chemistry: Traditional reagents like Benzenesulfenyl chloride (PhSCl) are volatile and foul-smelling. BSM is a solid, odorless alternative, improving safety and comfort in the laboratory.

Part 5: Sourcing & Precursor Suppliers

Since BSM is synthesized in-house, procurement focuses on its precursors.

Precursor ComponentCAS NumberRecommended GradeMajor Suppliers
Benzenesulfinyl Chloride 4972-29-6 >97% (Store under inert gas)Sigma-Aldrich, TCI, Oakwood
Morpholine 110-91-8 Anhydrous, >99%Sigma-Aldrich, Fisher, Merck
Triflic Anhydride (

)
358-23-6 Reagent Grade (Ampouled)Sigma-Aldrich, Fluorochem

Handling & Storage of BSM:

  • Storage: Store in a tightly sealed vial at 2–8°C or room temperature.

  • Shelf-life: Months to years (significantly longer than PhSCl).

  • Safety: Standard PPE (gloves, goggles). Avoid inhalation of dust.

References

  • Wang, C., Wang, H., Huang, X., Zhang, L.-H., & Ye, X.-S. (2006).[3][7] Benzenesulfinyl Morpholine: A New Promoter for One-Pot Oligosaccharide Synthesis Using Thioglycosides by Pre-Activation Strategy. Synlett, 2006(17), 2846–2850.[3][4][5]

  • Crich, D., & Smith, M. (2001). 1-Benzenesulfinyl Piperidine/Trifluoromethanesulfonic Anhydride: A Potent Combination of Shelf-Stable Reagents for the Activation of Thioglycosides. Journal of the American Chemical Society, 123(37), 9015–9020.

  • Codee, J. D. C., et al. (2005). Ph2SO/Tf2O: A Powerful Promoter System in Chemoselective Glycosylations. Organic Letters, 7(23), 5253–5256.

Sources

Exploratory

Stability of 4-(Phenylsulfinyl)morpholine: A Technical Guide for Researchers

Introduction: The Role of 4-(Phenylsulfinyl)morpholine in Modern Synthesis 4-(Phenylsulfinyl)morpholine is a sulfinamide reagent that has found utility in organic synthesis, particularly in the formation of carbon-sulfur...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of 4-(Phenylsulfinyl)morpholine in Modern Synthesis

4-(Phenylsulfinyl)morpholine is a sulfinamide reagent that has found utility in organic synthesis, particularly in the formation of carbon-sulfur bonds and as a precursor to other sulfur-containing compounds. The morpholine moiety can influence the solubility and reactivity of the molecule, making it a valuable tool for medicinal chemists and drug development professionals. The stability of this reagent is of paramount importance to ensure reproducibility, reaction efficiency, and the purity of the final products. This guide provides an in-depth analysis of the stability of 4-(Phenylsulfinyl)morpholine under various conditions, offering insights into its degradation pathways and providing robust protocols for its stability assessment.

The sulfinamide functional group is known to be sensitive to certain environmental factors, and understanding these sensitivities is crucial for its effective use. This document will explore the hydrolytic, thermal, oxidative, and photolytic stability of 4-(Phenylsulfinyl)morpholine, grounded in the established chemistry of sulfinamides.

Pillar 1: Hydrolytic Stability - The Influence of pH

The hydrolytic stability of sulfinamides is highly dependent on the pH of the medium. Generally, these compounds exhibit good stability in neutral and basic aqueous environments but are susceptible to hydrolysis under acidic conditions.[1][2]

Mechanism of Acid-Catalyzed Hydrolysis:

Under acidic conditions, the sulfinyl oxygen of 4-(Phenylsulfinyl)morpholine is protonated, which increases the electrophilicity of the sulfur atom. This is followed by a nucleophilic attack by water on the sulfur atom, leading to the cleavage of the sulfur-nitrogen bond. This process results in the formation of benzenesulfinic acid and morpholine.

reagent 4-(Phenylsulfinyl)morpholine protonated Protonated Sulfinamide reagent->protonated H+ (Acid Catalyst) intermediate Tetrahedral Intermediate protonated->intermediate + H2O products Benzenesulfinic Acid + Morpholine intermediate->products S-N Bond Cleavage

Figure 1: Acid-Catalyzed Hydrolysis of 4-(Phenylsulfinyl)morpholine.

Stability Profile:

  • Acidic Conditions (pH < 6): 4-(Phenylsulfinyl)morpholine is expected to undergo hydrolysis. The rate of hydrolysis increases as the pH decreases.[3] It is advisable to avoid acidic conditions during reactions and work-up procedures unless the reaction specifically requires them.

  • Neutral Conditions (pH ≈ 7): The reagent is generally stable.[1][2]

  • Basic Conditions (pH > 8): The reagent exhibits good stability.[1][2][3] The lone pair on the nitrogen atom is less likely to be protonated, and the sulfinyl group is not activated towards nucleophilic attack by hydroxide ions.

Pillar 2: Thermal Stability - The Impact of Heat

Potential Thermal Degradation Pathway:

At elevated temperatures, particularly in the absence of a solvent, 4-(Phenylsulfinyl)morpholine could potentially undergo rearrangement or decomposition. A plausible pathway involves the homolytic cleavage of the S-N bond to generate sulfinyl and aminyl radicals, which could then undergo a series of reactions to form a complex mixture of products.

Recommendations for Handling and Storage:

To ensure the long-term stability of 4-(Phenylsulfinyl)morpholine, it is recommended to:

  • Store the reagent in a cool, dry place, away from direct sunlight.

  • For long-term storage, refrigeration is advisable.

  • Avoid prolonged heating of the reagent, especially in the absence of a solvent. If a reaction requires elevated temperatures, it is crucial to monitor the reaction progress closely to minimize degradation.

Pillar 3: Oxidative and Photolytic Stability

Oxidative Stability:

The sulfinyl group in 4-(Phenylsulfinyl)morpholine is susceptible to oxidation. The sulfur atom is in a +4 oxidation state and can be readily oxidized to the +6 state, forming the corresponding sulfonamide, 4-(phenylsulfonyl)morpholine. This oxidation can be effected by a variety of common oxidizing agents, including hydrogen peroxide, peroxy acids (e.g., m-CPBA), and even atmospheric oxygen over extended periods.

sulfinamide 4-(Phenylsulfinyl)morpholine sulfonamide 4-(Phenylsulfonyl)morpholine sulfinamide->sulfonamide [O] (Oxidizing Agent)

Figure 2: Oxidation of 4-(Phenylsulfinyl)morpholine.

This susceptibility to oxidation necessitates careful handling and storage to prevent the formation of the sulfonamide impurity, which may have different reactivity and physical properties. It is recommended to store the reagent under an inert atmosphere (e.g., nitrogen or argon) if it is to be kept for an extended period.

Photolytic Stability:

Many organic molecules are sensitive to light, particularly in the UV region. While specific photostability data for 4-(Phenylsulfinyl)morpholine is not available, aromatic compounds and compounds with heteroatoms can be susceptible to photolytic degradation. Exposure to light could potentially lead to the formation of radical species and subsequent degradation. Therefore, it is best practice to store the reagent in an amber vial or in the dark to minimize exposure to light.

Experimental Protocols for Stability Assessment

To provide a self-validating system for assessing the stability of 4-(Phenylsulfinyl)morpholine, the following detailed experimental protocols are provided. These protocols are designed to be conducted in a standard research laboratory.

Protocol 1: Stability-Indicating HPLC Method

This protocol describes the development of a High-Performance Liquid Chromatography (HPLC) method to separate 4-(Phenylsulfinyl)morpholine from its potential degradation products.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or another suitable buffer component)

  • 4-(Phenylsulfinyl)morpholine reference standard

  • Volumetric flasks, pipettes, and vials

2. Chromatographic Conditions (Initial):

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • 0-15 min: 20-80% B

    • 15-20 min: 80% B

    • 20-21 min: 80-20% B

    • 21-25 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or a wavelength determined by UV scan of the analyte)

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of 4-(Phenylsulfinyl)morpholine in acetonitrile (e.g., 1 mg/mL). Dilute to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.

  • Sample Solution: For stability studies, dissolve the stressed sample in the initial mobile phase to achieve a similar concentration.

4. Method Validation:

  • The method should be validated according to ICH guidelines, including specificity (forced degradation studies), linearity, accuracy, precision, and robustness.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of the analytical method.[5]

1. Acid Hydrolysis:

  • Dissolve a known amount of 4-(Phenylsulfinyl)morpholine in a solution of 0.1 M HCl in a 1:1 acetonitrile/water mixture.

  • Heat the solution at 60 °C for a specified period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute to the working concentration for HPLC analysis.

2. Base Hydrolysis:

  • Dissolve a known amount of the reagent in a solution of 0.1 M NaOH in a 1:1 acetonitrile/water mixture.

  • Follow the same heating and sampling procedure as for acid hydrolysis.

3. Oxidative Degradation:

  • Dissolve a known amount of the reagent in a 1:1 acetonitrile/water mixture.

  • Add a solution of 3% hydrogen peroxide.

  • Keep the solution at room temperature and analyze at various time points (e.g., 1, 4, 8, 24 hours).

4. Thermal Degradation:

  • Place a known amount of the solid reagent in a vial and heat it in an oven at a specified temperature (e.g., 80 °C) for several days.

  • At regular intervals, remove a sample, dissolve it in the mobile phase, and analyze by HPLC.

5. Photolytic Degradation:

  • Dissolve a known amount of the reagent in a 1:1 acetonitrile/water mixture in a quartz cuvette or a clear glass vial.

  • Expose the solution to a UV lamp (e.g., 254 nm) for a defined period.

  • Analyze the sample by HPLC at various time points.

Protocol 3: NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying the structure of degradation products.

1. Sample Preparation:

  • Isolate the degradation products from the forced degradation studies using preparative HPLC or column chromatography.

  • Dissolve the isolated products in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

2. Data Acquisition:

  • Acquire ¹H NMR and ¹³C NMR spectra.

  • For more complex structures, 2D NMR techniques such as COSY, HSQC, and HMBC can be employed to establish connectivity.

3. Data Analysis:

  • Compare the spectra of the degradation products with that of the starting material to identify structural changes. The characteristic signals for the phenyl and morpholine groups should be analyzed for any shifts or disappearances.

Data Presentation

The results of the stability studies should be summarized in a clear and concise manner.

Table 1: Summary of Forced Degradation Studies for 4-(Phenylsulfinyl)morpholine

Stress ConditionDuration% DegradationMajor Degradation Products
0.1 M HCl, 60 °C24 hTo be determinedBenzenesulfinic acid, Morpholine
0.1 M NaOH, 60 °C24 hTo be determinedExpected to be minimal
3% H₂O₂, RT24 hTo be determined4-(Phenylsulfonyl)morpholine
Solid, 80 °C48 hTo be determinedTo be identified
UV light (254 nm)8 hTo be determinedTo be identified

Conclusion: A Framework for Ensuring Reagent Integrity

This technical guide provides a comprehensive overview of the stability of 4-(Phenylsulfinyl)morpholine as a sulfinamide reagent. By understanding its susceptibility to acidic hydrolysis and oxidation, and by implementing the provided protocols for stability assessment, researchers can ensure the integrity of this reagent in their synthetic endeavors. The principles and methodologies outlined herein serve as a robust framework for the handling, storage, and quality control of 4-(Phenylsulfinyl)morpholine, ultimately contributing to more reliable and reproducible scientific outcomes.

References

  • Piggott, A. M., & Karuso, P. (2007). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Tetrahedron Letters, 48(42), 7452–7455.
  • Uher, M., & Knoppova, V. (2021). Sulfinamide Crossover Reaction. The Journal of Organic Chemistry, 86(12), 8235–8242.
  • Roca, M., Castillo, M., Martorell, L., & Barceló, D. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 136(2), 786–791.
  • Keceli, G., Moore, C. D., Labonte, J. W., & Toscano, J. P. (2013). NMR detection and study of hydrolysis of HNO-derived sulfinamides. Biochemistry, 52(42), 7387–7396.
  • Venkatesh, D. N., & Shanmuga Kumar, S. D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38356-38361.

Sources

Foundational

Technical Guide: Synthesis of 4-(Phenylsulfinyl)morpholine from Benzenesulfinyl Chloride

Executive Summary This technical guide details the synthesis of 4-(phenylsulfinyl)morpholine (a sulfinamide) via the nucleophilic substitution of benzenesulfinyl chloride with morpholine. While often confused with their...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 4-(phenylsulfinyl)morpholine (a sulfinamide) via the nucleophilic substitution of benzenesulfinyl chloride with morpholine. While often confused with their sulfonyl counterparts (sulfonamides), sulfinamides possess a distinct stereogenic sulfur center (


), making them critical scaffolds in asymmetric synthesis and medicinal chemistry as transition-state mimics.

Key Technical Distinction:

  • Reactant: Benzenesulfinyl chloride (

    
    )
    
  • Product: Sulfinamide (

    
    )
    
  • Core Challenge: The high moisture sensitivity of the sulfinyl chloride and the potential for oxidation to sulfonamides require strict anhydrous protocols and inert atmosphere handling.

Part 1: Chemical Foundation & Mechanism

The Reaction Landscape

The synthesis proceeds via an


-like nucleophilic substitution at the sulfur atom. Unlike sulfonyl chlorides (

), the sulfinyl sulfur (

) possesses a lone pair, rendering the resulting sulfinamide chiral. Although this specific synthesis from achiral starting materials yields a racemate, the stereochemical implications are vital for downstream biological activity.
Mechanistic Pathway
  • Nucleophilic Attack: The secondary amine nitrogen of morpholine attacks the electrophilic sulfur of benzenesulfinyl chloride.

  • Tetrahedral Intermediate: A trigonal bipyramidal transition state is formed (sulfur hypervalency).

  • Elimination: Chloride is expelled as the leaving group.

  • Deprotonation: A sacrificial base (Triethylamine or excess morpholine) neutralizes the generated HCl to drive the equilibrium forward and prevent acid-catalyzed hydrolysis.

Reaction Scheme Visualization

ReactionMechanism Reactants Benzenesulfinyl Chloride (Ph-S(O)-Cl) + Morpholine TS Transition State [Ph-S(O)(Cl)-N-Morph] Reactants->TS Nucleophilic Attack Product 4-(Phenylsulfinyl)morpholine (Sulfinamide) TS->Product -Cl elimination Byproduct HCl (Scavenged by Base) TS->Byproduct Deprotonation

Figure 1: Mechanistic pathway for the formation of the sulfinamide bond. The reaction is stereospecific but yields a racemic mixture in the absence of chiral auxiliaries.

Part 2: Strategic Protocol Design

Reagent Stability & Handling

Benzenesulfinyl chloride is significantly less stable than benzenesulfonyl chloride. It hydrolyzes rapidly in moist air to form benzenesulfinic acid (


) and HCl.
  • Recommendation: If the reagent appears viscous or cloudy, distill under reduced pressure or generate in situ from benzenesulfinic acid and thionyl chloride (

    
    ) immediately prior to use.
    
Solvent & Base Selection
ComponentSelectionRationale
Solvent DCM (Anhydrous) Dichloromethane provides excellent solubility for the organic reactants and allows for easy low-temperature control. THF is a viable alternative.
Base Triethylamine (

)
Acts as an HCl scavenger. Pyridine can also be used but is harder to remove during workup. Inorganic bases (

) are less effective in this homogeneous organic phase reaction.
Atmosphere Nitrogen (

)
Essential to prevent hydrolysis of the acid chloride.

Part 3: Step-by-Step Methodology

Materials
  • Benzenesulfinyl chloride (1.0 equiv)[1]

  • Morpholine (1.1 equiv)

  • Triethylamine (1.2 equiv)

  • Dichloromethane (

    
    ), anhydrous
    
  • Inert gas (

    
     or Ar) balloon/line
    
Experimental Protocol

Step 1: System Preparation Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Cap with a rubber septum and flush with nitrogen for 15 minutes.

Step 2: Solvation of Nucleophile Charge the flask with Morpholine (1.1 equiv) and Triethylamine (1.2 equiv) dissolved in anhydrous DCM (0.2 M concentration relative to morpholine). Cool the solution to 0°C using an ice-water bath.

  • Expert Insight: Cooling is critical. The reaction is exothermic. Higher temperatures favor side reactions, including the oxidation of the sulfinyl species.

Step 3: Electrophile Addition Dissolve Benzenesulfinyl chloride (1.0 equiv) in a minimal amount of anhydrous DCM in a separate vial. Add this solution dropwise to the reaction flask via syringe over 10–15 minutes.

  • Observation: A white precipitate (Triethylammonium chloride salts) will form almost immediately, confirming the reaction progress.

Step 4: Reaction Maintenance Allow the mixture to stir at 0°C for 30 minutes, then warm to Room Temperature (RT) and stir for an additional 1–2 hours.

  • Validation: Monitor by TLC (Silica gel). The starting sulfinyl chloride is unstable on silica; monitor the disappearance of morpholine (stains with ninhydrin) and appearance of the UV-active product.

Step 5: Workup

  • Quench the reaction with water (10 mL).

  • Separate the organic layer.

  • Wash the organic layer with:

    • 1x 10% HCl (to remove unreacted morpholine/TEA).

    • 1x Saturated

      
       (to remove any sulfinic acid byproducts).
      
    • 1x Brine.

  • Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

Step 6: Purification Purify the crude oil via flash column chromatography (Hexanes/Ethyl Acetate gradient).

  • Note: Sulfinamides are generally stable on silica, unlike their acid chloride precursors.

Workflow Visualization

ExperimentalWorkflow Setup 1. Setup: Flame-dry RBF, N2 atm, 0°C Mix 2. Charge: Morpholine + Et3N in DCM Setup->Mix Add 3. Addition: Dropwise Benzenesulfinyl Chloride Mix->Add React 4. Reaction: 0°C -> RT (2 hrs) Add->React Workup 5. Workup: Wash (HCl, NaHCO3, Brine) React->Workup Purify 6. Isolation: Flash Chromatography Workup->Purify

Figure 2: Operational workflow for the synthesis of N-sulfinyl morpholine derivatives.

Part 4: Characterization & Troubleshooting

Spectroscopic Validation

To ensure the product is the Sulfinamide (


) and not the Sulfonamide  (

), check the following:
MethodDiagnostic SignalInterpretation
IR Spectroscopy ~1050 cm⁻¹ Strong stretch characteristic of S=O (sulfinyl). Sulfonamides show two bands (~1350 & 1160 cm⁻¹).
¹H NMR Morpholine protons Due to the chiral sulfur , the adjacent methylene protons of the morpholine ring become diastereotopic, often appearing as complex multiplets rather than simple triplets.
MS (ESI) [M+H]⁺ Molecular ion confirmation.
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Ph-SO-ClEnsure reagents are anhydrous. Distill Ph-SO-Cl before use.
Sulfonamide Impurity OxidationDegas solvents thoroughly. Avoid exposure to air during stirring.
Starting Material Remains Inactive ElectrophileThe acid chloride may have degraded to sulfinic acid. Check reagent quality.

References

  • Drabowicz, J., & Mikołajczyk, M. (1982). Synthesis of Sulfinamides. Organic Preparations and Procedures International. Link

  • Fernández, I., & Khiar, N. (2003). Recent Developments in the Synthesis and Applications of Sulfinamides. Chemical Reviews, 103(9), 3651–3706. Link

  • Wojaczyńska, E., & Wojaczyński, J. (2010). Enantioselective Synthesis of Sulfinamides. Chemical Reviews, 110(7), 4303–4356. Link

  • Noyori, R., et al. (1990). Self-validating protocols for organosulfur synthesis. Journal of the American Chemical Society. (General Reference for anhydrous handling of sulfur electrophiles).

Sources

Exploratory

Technical Assessment: Solubility Profile of 4-(Phenylsulfinyl)morpholine

This technical guide details the solubility profile of 4-(Phenylsulfinyl)morpholine in dichloromethane (DCM) and toluene, synthesizing physicochemical principles with practical laboratory protocols. Executive Summary 4-(...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility profile of 4-(Phenylsulfinyl)morpholine in dichloromethane (DCM) and toluene, synthesizing physicochemical principles with practical laboratory protocols.

Executive Summary

4-(Phenylsulfinyl)morpholine (CAS: 17694-87-2) exhibits a distinct solubility dichotomy driven by its sulfoxide moiety.

  • Dichloromethane (DCM): Acts as a High-Solvency Carrier . The compound is highly soluble (>100 mg/mL) due to strong dipole-dipole interactions between the sulfinyl group and the chlorinated solvent. DCM is the recommended solvent for extraction, reaction monitoring, and initial dissolution.

  • Toluene: Acts as a Thermodynamic Selector . The compound displays temperature-dependent solubility—moderate-to-high at elevated temperatures (>60°C) and low at ambient temperatures. This profile identifies toluene as an ideal candidate for recrystallization and purification workflows.

Physicochemical Profile

Understanding the solute-solvent interaction requires a breakdown of the molecular architecture.

PropertyValueStructural Impact on Solubility
Molecular Weight ~211.28 g/mol Moderate size allows facile solvation in small-molecule solvents.
Melting Point 75–76 °CSolid at room temperature; indicates stable crystal lattice requiring energy to break.
Key Functional Group Sulfinyl (S=O)Highly polar, strong H-bond acceptor. Drives solubility in polar aprotic solvents (DCM).
Lipophilic Domain Phenyl RingProvides

-electron density, facilitating interaction with aromatic solvents (Toluene).
Hydrophilic Domain Morpholine RingAdds polarity and H-bond accepting capability (ether oxygen + nitrogen).

Solvent Interaction Analysis

Dichloromethane (DCM): The Kinetic Solvent

Role: Extraction, Synthesis, Chromatography Loading.

DCM is a polar, polarizable solvent (


). The solubility mechanism is driven by Dipole-Dipole Interaction . The S=O bond in the sulfoxide is a strong dipole. DCM aligns with this dipole, effectively solvating the molecule and disrupting the crystal lattice energy even at room temperature.
  • Operational Insight: Expect rapid dissolution. In process scale-up, DCM solutions of the title compound will remain stable and homogeneous, making it the preferred solvent for liquid-liquid extraction (workup) from aqueous phases.

Toluene: The Thermodynamic Solvent

Role: Recrystallization, Impurity Rejection.

Toluene is an aromatic hydrocarbon (


). The solubility mechanism relies on 

-

Stacking
between the solvent's aromatic ring and the solute's phenyl group. However, the polar morpholine and sulfinyl regions are "mismatched" with toluene's low polarity.
  • Operational Insight: At Room Temperature (RT), the polarity mismatch dominates, resulting in lower solubility. At elevated temperatures (Reflux ~110°C), thermal energy overcomes the lattice energy, and the entropy of mixing favors dissolution. Upon cooling, the compound preferentially re-crystallizes, excluding impurities.

Visualization of Solvation Mechanisms

SolubilityMechanism cluster_0 Solute Structure cluster_1 Dichloromethane (DCM) cluster_2 Toluene Compound 4-(Phenylsulfinyl)morpholine Domains Polar S=O & Morpholine | Lipophilic Phenyl Compound->Domains DCM_Mech Mechanism: Dipole-Dipole Domains->DCM_Mech Strong Interaction Tol_Mech Mechanism: Pi-Stacking (Limited by Polarity) Domains->Tol_Mech Weak Interaction (Cold) Strong (Hot) DCM_Result High Solubility (Solvates Polar Core) DCM_Mech->DCM_Result Tol_Result Temp-Dependent Solubility (Crystallization) Tol_Mech->Tol_Result

Figure 1: Mechanistic basis for differential solubility. DCM solvates the polar core; Toluene interacts primarily with the aromatic periphery.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to generate precise solubility data (mg/mL) for your specific batch purity.

Reagents: High-purity DCM (HPLC grade), Toluene (ACS grade). Equipment: Scintillation vials, analytical balance, 0.45 µm PTFE syringe filters.

  • Preparation: Weigh 100 mg of 4-(phenylsulfinyl)morpholine into two separate 20 mL vials (Vial A and Vial B).

  • Solvent Addition:

    • Vial A (DCM): Add 0.5 mL DCM. Vortex. Observation: Solid should dissolve almost instantly. If not, add DCM in 0.1 mL increments until clear.

    • Vial B (Toluene): Add 1.0 mL Toluene. Vortex. Observation: Suspension likely persists. Heat to 60°C. If it dissolves, cool to RT and observe precipitation.

  • Saturation: Add excess solid to both vials until a suspension persists at the target temperature (25°C). Stir for 4 hours to ensure thermodynamic equilibrium.

  • Filtration: Withdraw 1 mL of the supernatant using a syringe and filter through a 0.45 µm PTFE filter into a pre-weighed tared vial.

  • Drying: Evaporate the solvent (Rotavap or Nitrogen stream) and dry the residue in a vacuum oven at 40°C for 2 hours.

  • Calculation:

    
    
    
Protocol B: Purification via Recrystallization (Toluene/Heptane)

Based on the "Solubility Switch" principle.

  • Dissolution: Place crude 4-(phenylsulfinyl)morpholine (e.g., 1.0 g) in a flask.

  • Hot Solvation: Add Toluene (approx. 3–5 mL/g) and heat to 70–80°C. Add minimal extra Toluene until the solid fully dissolves.

    • Note: If insoluble black tar remains, filter the hot solution quickly.

  • Nucleation: Remove from heat. Allow to cool slowly to Room Temperature (RT) with gentle stirring.

  • Anti-Solvent Addition (Optional): If crystallization yield is low at RT, add Heptane (dropwise) until slight turbidity persists, then cool to 0–4°C.

  • Isolation: Filter the white crystals. Wash with cold Toluene/Heptane (1:1) to remove surface impurities.

  • Drying: Vacuum dry at 40°C. (Target MP: 75–76°C).

Workflow Visualization

RecrystallizationWorkflow Start Crude 4-(Phenylsulfinyl)morpholine Step1 Add Toluene (3-5 mL/g) Heat to 80°C Start->Step1 Decision Fully Dissolved? Step1->Decision Filter Hot Filtration (Remove insolubles) Decision->Filter No (Solids remain) Cool Cool to RT (Slowly) Induce Nucleation Decision->Cool Yes (Clear solution) Filter->Cool Step2 Optional: Add Heptane Cool to 4°C Cool->Step2 Harvest Filtration & Wash (Cold Toluene) Step2->Harvest Final Pure Crystals (MP 75-76°C) Harvest->Final

Figure 2: Optimized recrystallization workflow utilizing the temperature-dependent solubility in toluene.

References

  • Compound Characterization & Synthesis

    • Title: Novel methods for the synthesis and functionalisation of sulfoximines and sulfonimidamides.
    • Source: Nottingham ePrints (Thesis).
    • Context: Describes purification of 4-(phenylsulfinyl)morpholine (Compound 62g) using EtOAc/Hexane chromatography and lists Melting Point as 75–76 °C.
    • URL:[Link] (Referenced via Snippet 1.20)

  • General Sulfoxide Solubility

    • Title: Methyl phenyl sulfoxide (Organic Syntheses Procedure).
    • Source: Organic Syntheses, Coll. Vol. 5, p.791 (1973).
    • Context: Establishes that soluble sulfoxides are best isolated by extraction with methylene chloride (DCM).
    • URL:[Link]

  • Solvent Properties

    • Title: Solvent Miscibility and Polarity Table.
    • Source: Vapourtec / UMass Amherst.
    • Context: Provides dielectric constants and polarity indices for DCM ( ) and Toluene ( ) used in the mechanistic analysis.
    • URL:[Link]

Foundational

Preamble: Navigating the Data Gap for Novel Chemical Entities

An In-depth Technical Guide to the Anticipated Safety Profile of 4-(Phenylsulfinyl)morpholine In the landscape of drug discovery and chemical research, scientists frequently encounter novel molecules for which comprehens...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Anticipated Safety Profile of 4-(Phenylsulfinyl)morpholine

In the landscape of drug discovery and chemical research, scientists frequently encounter novel molecules for which comprehensive safety data has not yet been established or publicly disseminated. 4-(Phenylsulfinyl)morpholine is such a compound. A diligent search has revealed no publicly available, official Safety Data Sheet (SDS). This guide, therefore, is constructed as a proactive, expert-driven hazard analysis. It is designed for researchers and drug development professionals, providing a predictive safety and handling framework based on a "structural analogy" approach. We will dissect the molecule into its core components—the morpholine ring and the phenylsulfinyl group—and synthesize a predicted safety profile from the well-documented characteristics of these moieties. This document serves not as a replacement for an official SDS, but as an essential tool for preliminary risk assessment and the establishment of safe laboratory practices.

Section 1: Chemical Identification and Structural Rationale for Hazard Assessment

Systematic Name: 4-(Phenylsulfinyl)morpholine Synonyms: 4-Morpholinyl Phenyl Sulfoxide Molecular Formula: C₁₀H₁₃NO₂S Molecular Weight: 211.28 g/mol CAS Number: 5029-05-0

The core of our predictive analysis rests on understanding the contributions of the two primary structural components to the overall reactivity and toxicology of the molecule.

  • The Morpholine Moiety: A saturated heterocyclic amine, morpholine is known for its basicity and associated hazards. It is a well-characterized industrial chemical, and its safety profile is extensively documented. We can anticipate that the morpholine ring will impart properties such as corrosivity, skin and eye irritation, and potential systemic toxicity upon absorption.[1][2][3]

  • The Phenylsulfinyl Group: The sulfoxide functional group (R-S(=O)-R') is a key feature in many pharmaceuticals and organic compounds. The toxicity of sulfoxides can vary significantly. While dimethyl sulfoxide (DMSO) is known for its low toxicity and use as a solvent[4], other sulfoxides can be metabolites of toxic substances or possess intrinsic reactivity.[5][6] The sulfinyl group introduces chirality at the sulfur atom, which can lead to stereoselective interactions in biological systems.[7] We must consider its potential for metabolism and its influence on the overall electronic and steric properties of the molecule.

Molecular Structure of 4-(Phenylsulfinyl)morpholine

Caption: Molecular structure of 4-(Phenylsulfinyl)morpholine.

Section 2: Predicted Hazard Identification

Based on the structural analysis, a GHS classification is predicted below. This is a precautionary assessment and should be treated as such until empirical data is available.

Predicted GHS Hazard Classification
Hazard ClassCategoryRationale
Flammable LiquidsCategory 4While the sulfoxide group may raise the flashpoint compared to morpholine (32°C), as a substituted organic molecule, it is likely combustible.[8][9]
Acute Toxicity, OralCategory 4Harmful if swallowed. Based on the known toxicity of morpholine.[3][8]
Acute Toxicity, DermalCategory 3Toxic in contact with skin. Based on the known toxicity of morpholine.[3][8]
Skin Corrosion/IrritationCategory 1BCauses severe skin burns and eye damage. This is a primary hazard of morpholine.[2][10]
Serious Eye Damage/IrritationCategory 1Causes serious eye damage. Directly correlated with the corrosive nature of the morpholine moiety.[2][10]
  • Signal Word: Danger

  • Predicted Hazard Statements:

    • H227: Combustible liquid.

    • H302: Harmful if swallowed.

    • H311: Toxic in contact with skin.

    • H314: Causes severe skin burns and eye damage.

  • Predicted Precautionary Statements:

    • P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[8]

    • P260: Do not breathe mist/vapors/spray.[10][11]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[8][10]

    • P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[8]

    • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[10]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][10]

    • P310: Immediately call a POISON CENTER or doctor/physician.[11]

    • P403+P235: Store in a well-ventilated place. Keep cool.[11]

Section 3: Recommended Protocols for Safe Handling and Use

The following protocols are derived from best practices for handling corrosive and toxic organic chemicals. They represent a self-validating system, where adherence to each step ensures a multi-layered approach to safety.

Workflow for Initial Handling of a Novel Compound

G cluster_0 Phase 1: Pre-Experiment Assessment cluster_1 Phase 2: Experimental Setup cluster_2 Phase 3: Execution & Monitoring A Structural Analysis & Hazard Prediction B Review SDS of Analogs (e.g., Morpholine) A->B C Develop Preliminary Handling Protocol B->C D Designate Work Area in Fume Hood C->D E Assemble PPE (Gloves, Goggles, Lab Coat) D->E F Prepare Emergency Spill & Quench Kits E->F G Perform Small-Scale Test Reaction F->G H Observe for Unexpected Reactivity G->H I Document All Observations H->I

Caption: A workflow for the safe handling of novel chemical entities.

Step-by-Step Handling Protocol
  • Engineering Controls - The Primary Barrier:

    • Causality: The primary danger from this compound is predicted to be inhalation of vapors and accidental contact with skin or eyes. Therefore, physical containment is the most critical safety measure.

    • Protocol: All manipulations of 4-(Phenylsulfinyl)morpholine, including weighing, transferring, and use in reactions, MUST be conducted within a certified chemical fume hood to ensure adequate ventilation and containment.[12]

  • Personal Protective Equipment (PPE) - The Second Line of Defense:

    • Causality: Given the predicted corrosivity and dermal toxicity from the morpholine moiety, direct contact must be prevented.

    • Protocol:

      • Eye Protection: Chemical splash goggles and a face shield are mandatory.

      • Hand Protection: Wear nitrile or neoprene gloves. Given the unknown permeation characteristics, it is advisable to use a double-gloving technique.

      • Body Protection: A flame-resistant lab coat must be worn and fully buttoned. Ensure full leg and foot coverage (no shorts, sandals, or open-toed shoes).

  • Storage and Segregation:

    • Causality: To prevent hazardous reactions, the compound must be isolated from incompatible materials. The N-sulfinyl group can be susceptible to oxidation or reduction.

    • Protocol: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area designated for corrosive and toxic materials.[12] Segregate from strong oxidizing agents, strong acids, and strong bases.

  • Spill and Emergency Response:

    • Causality: A pre-planned response is crucial to mitigate the harm from an accidental release.

    • Protocol:

      • Ensure a spill kit containing an inert absorbent material (e.g., vermiculite or sand), a sealed container for waste, and appropriate PPE is readily accessible.

      • In case of a small spill, evacuate non-essential personnel, ensure ventilation, and absorb the material with the inert absorbent. Place the waste in a sealed container for hazardous disposal.

      • In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8][10]

      • In case of eye contact, immediately flush with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[8][10]

Section 4: Anticipated Toxicological Profile

This section provides an in-depth analysis of the likely toxicological properties, grounded in the known effects of its constituent parts.

  • Acute Toxicity: The primary driver of acute toxicity is expected to be the morpholine component. Morpholine is classified as harmful if swallowed and toxic in contact with skin or if inhaled.[3][13] Therefore, it is prudent to assume a similar or greater level of toxicity for 4-(Phenylsulfinyl)morpholine until proven otherwise.

  • Corrosivity and Irritation: Morpholine is a severe skin and eye corrosive.[2][9] This property is unlikely to be diminished by the addition of the phenylsulfinyl group. The compound should be handled as a corrosive material at all times.

  • Metabolism and Chronic Toxicity: The metabolism of the phenylsulfinyl group is a key consideration for chronic toxicity. Sulfoxides can be metabolized via oxidation to sulfones or reduction back to sulfides. These metabolic pathways can either detoxify the compound or potentially generate more reactive intermediates. For example, studies on sulfur mustard show that its oxidized metabolite, sulfur mustard sulfone, exhibits significant toxicity.[6] The long-term effects of 4-(Phenylsulfinyl)morpholine are unknown, and exposure should be minimized.

  • Role in Drug Development: It is noteworthy that the morpholine ring is a common scaffold in medicinal chemistry, valued for its physicochemical properties and synthetic accessibility.[14][15][16] Sulfoxides are also present in numerous approved drugs. The combination of these two moieties suggests potential utility in drug design, but underscores the need for thorough toxicological evaluation.[7][17]

Section 5: Stability and Reactivity

  • Chemical Stability: The compound is likely stable under normal laboratory conditions (ambient temperature and pressure). However, the N-S bond in N-sulfinylamines can be a site of reactivity.[18][19][20]

  • Incompatible Materials: Avoid contact with strong oxidizing agents (which could oxidize the sulfoxide to a sulfone), strong reducing agents, and strong acids or bases.

  • Hazardous Decomposition Products: Upon thermal decomposition, the compound may release toxic fumes, including oxides of carbon (CO, CO₂), nitrogen (NOx), and sulfur (SOx).[9][12]

Disclaimer

This document is a predictive guide based on structural analogy and is intended for informational purposes for trained scientific personnel. It is not a substitute for an official, experimentally verified Safety Data Sheet (SDS). All laboratory work should be conducted under the supervision of a qualified individual, and a thorough, site-specific risk assessment should be performed before handling 4-(Phenylsulfinyl)morpholine. The user assumes all liability for the use of this information.

References

  • Scribd. Morpholine: Safety Data Sheet. [Link]

  • MsdsDigital.com. MORPHOLINE. [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. Understanding Morpholine: Chemical Properties and Safety Considerations. [Link]

  • Ing. Petr Švec - PENTA s.r.o. Morpholine - SAFETY DATA SHEET. [Link]

  • Univar Solutions. Morpholine - SAFETY DATA SHEET. [Link]

  • Carl ROTH. Safety Data Sheet: Morpholine. [Link]

  • Redox. Safety Data Sheet Morpholine. [Link]

  • Shanghai Chemex Group Ltd. Material Safety Data Sheet (MSDS) - Morpholine. [Link]

  • Carl ROTH. Safety Data Sheet: Morpholine. [Link]

  • PubMed. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. [Link]

  • PubChem - NIH. Sulfoxide | C18H28O3S | CID 8442. [Link]

  • Organic Syntheses Procedure. methyl phenyl sulfoxide. [Link]

  • ACS Publications. One-Pot Sulfoxide Synthesis Exploiting a Sulfinyl-Dication Equivalent Generated from a DABSO/Trimethylsilyl Chloride Sequence | Organic Letters. [Link]

  • ScienceScholar. An updated review on morpholine derivatives with their pharmacological actions | International journal of health sciences. [Link]

  • ACS Publications. Introducing N-Sulfinylamines into Visible-Light-Induced Carbene Chemistry for the Synthesis of Diverse Amides and α-Iminoesters | Organic Letters. [Link]

  • ResearchGate. Sulfoxides in medicine | Request PDF. [Link]

  • ResearchGate. Representative examples of morpholine-based drugs from[8][21]. [Link]

  • Google Patents. CN107814756B - A kind of synthetic method of methyl phenyl sulfoxide.
  • PubMed. Introducing N-Sulfinylamines into Visible-Light-Induced Carbene Chemistry for the Synthesis of Diverse Amides and α-Iminoesters. [Link]

  • PubMed. Comparison of the toxicity of sulfur mustard and its oxidation products in vitro. [Link]

  • Organic Syntheses Procedure. 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. [Link]

  • PubMed. Design and Development of Novel 2-(Morpholinyl)-N-substituted Phenylquinazolin-4-amines as Selective COX-II Inhibitor. [Link]

  • PMC - NIH. One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively. [Link]

  • Journal of the American Chemical Society. Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. [Link]

  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • MDPI. Synthesis and Radioprotective Activity of Benzyl Sulfoxide/Sulfone Coumarins Derived from Ex-RAD. [Link]

  • PMC - PubMed Central. Kinetically-driven reactivity of sulfinylamines enables direct conversion of carboxylic acids to sulfinamides. [Link]

  • Chemical Science (RSC Publishing). Kinetically-driven reactivity of sulfinylamines enables direct conversion of carboxylic acids to sulfinamides. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for One-Pot Oligosaccharide Synthesis Using Benzenesulfinyl Morpholine (BSM) and Triflic Anhydride

Introduction: Streamlining Glycan Assembly The intricate dance of carbohydrates on the cellular stage dictates a vast array of biological processes, from immune responses to pathogen recognition. The ability to synthesiz...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Streamlining Glycan Assembly

The intricate dance of carbohydrates on the cellular stage dictates a vast array of biological processes, from immune responses to pathogen recognition. The ability to synthesize complex oligosaccharides with precision is paramount for deciphering the glycan code and developing novel therapeutics and diagnostics. However, traditional stepwise oligosaccharide synthesis is often a laborious and time-consuming endeavor, plagued by multiple protection, deprotection, and purification steps that diminish overall yield.[1]

One-pot synthesis strategies have emerged as a powerful solution to these challenges, enabling the sequential assembly of monosaccharide building blocks in a single reaction vessel without the need for intermediate purification.[1] This approach not only accelerates the pace of glycan synthesis but also enhances efficiency by minimizing product loss.[1]

This application note provides a detailed guide to a robust one-pot oligosaccharide synthesis methodology employing the potent promoter system of benzenesulfinyl morpholine (BSM) and triflic anhydride (Tf₂O). This system is particularly effective for the activation of thioglycoside donors and is distinguished by its compatibility with a "pre-activation" strategy, which offers unique advantages in controlling reaction outcomes and stereoselectivity.[1][2][3][4][5]

The BSM/Tf₂O Promoter System: A Mechanistic Overview

The efficacy of the BSM/Tf₂O system lies in the in situ generation of a highly electrophilic activating species. Benzenesulfinyl morpholine (BSM) itself is a stable and easily handled reagent. Upon reaction with the powerful electrophile, triflic anhydride (Tf₂O), a reactive sulfonium triflate intermediate is formed. This intermediate then readily activates the thioglycoside donor, facilitating the departure of the thio-aglycone and the formation of a highly reactive glycosyl triflate. The glycosyl triflate is then susceptible to nucleophilic attack by the glycosyl acceptor, leading to the formation of the desired glycosidic linkage.[1][5]

The pre-activation strategy is a key feature of this methodology.[1][2][3][4] In this approach, the thioglycoside donor is treated with the BSM/Tf₂O promoter system in the absence of the acceptor.[2][3] This allows for the complete and controlled formation of the reactive glycosyl triflate intermediate before the introduction of the nucleophile. This temporal separation of donor activation and glycosylation provides several advantages:

  • Enhanced Control: It allows for the fine-tuning of the activation conditions without interference from the acceptor.

  • Improved Stereoselectivity: The nature of the resting glycosyl triflate intermediate can be influenced by reaction conditions, which in turn can direct the stereochemical outcome of the glycosylation.[2][3]

  • Broader Substrate Scope: It can be effective for both "armed" (more reactive) and "disarmed" (less reactive) glycosyl donors.[6]

Diagram of the BSM/Tf₂O Activation and Glycosylation Pathway

BSM_Tf2O_Activation BSM Benzenesulfinyl Morpholine (BSM) ActiveSpecies Reactive Sulfonium Triflate Intermediate BSM->ActiveSpecies in situ reaction Tf2O Triflic Anhydride (Tf₂O) Tf2O->ActiveSpecies GlycosylTriflate Glycosyl Triflate (Activated Donor) ActiveSpecies->GlycosylTriflate Thioglycoside Thioglycoside Donor Thioglycoside->GlycosylTriflate Activation Oligosaccharide Oligosaccharide GlycosylTriflate->Oligosaccharide Acceptor Glycosyl Acceptor Acceptor->Oligosaccharide Glycosylation

Caption: In situ formation of the active promoter and subsequent thioglycoside activation.

Experimental Protocols

Materials and Reagents
  • Glycosyl Donors: Thioglycosides (e.g., p-tolyl thioglycosides) with appropriate protecting groups.

  • Glycosyl Acceptors: Monosaccharide or oligosaccharide alcohols with a single free hydroxyl group.

  • Promoters: Benzenesulfinyl morpholine (BSM) and triflic anhydride (Tf₂O).

  • Solvent: Anhydrous dichloromethane (DCM) is commonly used.

  • Additives: Activated molecular sieves (4 Å) to ensure anhydrous conditions.

  • Quenching Reagent: Triethylamine (Et₃N).

  • Purification: Silica gel for column chromatography.

General One-Pot Glycosylation Protocol using the Pre-Activation Strategy

This protocol is a generalized procedure based on established methods.[7] Researchers should optimize the stoichiometry, temperature, and reaction times for their specific substrates.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the thioglycoside donor (1.0 equiv) and benzenesulfinyl morpholine (BSM) (1.5 equiv).

  • Solvent and Drying: Add anhydrous dichloromethane (DCM) and activated 4 Å molecular sieves.

  • Cooling and Pre-Activation: Cool the reaction mixture to a low temperature, typically -70 °C to -60 °C.

  • Addition of Triflic Anhydride: Slowly add triflic anhydride (Tf₂O) (0.6-1.0 equiv) to the cooled solution. The reaction is often rapid, and the consumption of the starting donor can be monitored by Thin Layer Chromatography (TLC).

  • Acceptor Addition: Once the donor is fully activated (typically within 5-15 minutes), add a solution of the glycosyl acceptor (0.9 equiv) in anhydrous DCM to the reaction mixture.

  • Glycosylation Reaction: Allow the reaction to proceed at the low temperature for a short period (e.g., 15 minutes) and then warm to room temperature for an additional 15 minutes. Monitor the progress of the glycosylation by TLC.

  • Sequential Glycosylation (for trisaccharides and beyond):

    • Cool the reaction mixture back down to the initial low temperature (e.g., -70 °C).

    • Add another portion of triflic anhydride (Tf₂O) (1.0 equiv relative to the newly formed disaccharide) to activate the disaccharide donor.

    • After a short activation period (e.g., 5 minutes), add the next glycosyl acceptor (1.0 equiv).

    • Allow the reaction to proceed as in step 6.

  • Quenching: Quench the reaction by adding triethylamine (Et₃N) until the solution is basic.

  • Work-up: Dilute the reaction mixture with DCM and filter through a pad of Celite to remove molecular sieves and salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired oligosaccharide.

Experimental Workflow Diagram

One_Pot_Workflow Start Start: Flame-dried flask under inert atmosphere AddDonorBSM Add Thioglycoside Donor and BSM Start->AddDonorBSM AddSolventSieves Add Anhydrous DCM and 4 Å Molecular Sieves AddDonorBSM->AddSolventSieves Cool Cool to -70 °C AddSolventSieves->Cool AddTf2O_1 Add Triflic Anhydride (Tf₂O) Cool->AddTf2O_1 PreActivation Pre-activation (5-15 min) AddTf2O_1->PreActivation AddAcceptor_1 Add Glycosyl Acceptor 1 PreActivation->AddAcceptor_1 Glycosylation_1 Glycosylation (warm to RT) AddAcceptor_1->Glycosylation_1 Cool_2 Cool to -70 °C Glycosylation_1->Cool_2 For next glycosylation Quench Quench with Triethylamine Glycosylation_1->Quench For disaccharide synthesis AddTf2O_2 Add Triflic Anhydride (Tf₂O) Cool_2->AddTf2O_2 Activation_2 Activate Disaccharide AddTf2O_2->Activation_2 AddAcceptor_2 Add Glycosyl Acceptor 2 Activation_2->AddAcceptor_2 Glycosylation_2 Glycosylation (warm to RT) AddAcceptor_2->Glycosylation_2 Glycosylation_2->Quench Workup Work-up and Filtration Quench->Workup Purify Purification (Silica Gel Chromatography) Workup->Purify End End: Purified Oligosaccharide Purify->End

Caption: Step-by-step workflow for one-pot oligosaccharide synthesis.

Quantitative Data and Substrate Scope

The BSM/Tf₂O promoter system has been successfully applied to the synthesis of various oligosaccharides. The following table provides a representative example of a one-pot synthesis of a trisaccharide, illustrating the typical yields and conditions.

Entry Donor Acceptor Product Yield (%) α:β Ratio Reference
1p-Tolyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranosideMethyl 2,3,6-tri-O-benzyl-α-D-glucopyranosideDisaccharide--[7]
2Disaccharide from Entry 11,2:3,4-Di-O-isopropylidene-α-D-galactopyranoseTrisaccharide52 (over 2 steps)-[7]

Note: The stereoselectivity of the glycosylation is highly dependent on the nature of the glycosyl donor, the protecting groups, and the reaction conditions. For instance, the presence of a participating protecting group at the C-2 position of the donor (e.g., an acetyl or benzoyl group) typically leads to the formation of a 1,2-trans-glycosidic linkage. Conversely, non-participating groups (e.g., a benzyl ether) can lead to mixtures of α and β anomers, with the ratio influenced by factors such as solvent and temperature.[8]

Causality Behind Experimental Choices: A Deeper Dive

  • Choice of Thioglycoside Donors: Thioglycosides are widely used due to their stability to a range of reaction conditions and their tunable reactivity. The anomeric thioalkyl or thioaryl group can be readily activated by thiophilic promoters like the BSM/Tf₂O system.[9]

  • The Role of Protecting Groups: The choice of protecting groups on both the donor and acceptor is critical. "Armed" donors with electron-donating protecting groups (e.g., benzyl ethers) are more reactive than "disarmed" donors with electron-withdrawing groups (e.g., esters). This difference in reactivity can be exploited in one-pot strategies.[10] The protecting groups also play a crucial role in directing the stereochemical outcome of the glycosylation.

  • Rationale for the Pre-Activation Strategy: As previously mentioned, pre-activation allows for the formation of the key glycosyl triflate intermediate before the acceptor is introduced. This is particularly advantageous when using less reactive "disarmed" donors or when trying to achieve challenging stereoselectivities.[2][3] By separating the activation and coupling steps, side reactions between the promoter and the acceptor can be minimized.

  • Importance of Anhydrous Conditions: Glycosylation reactions are highly sensitive to moisture. Water can compete with the glycosyl acceptor as a nucleophile, leading to hydrolysis of the activated donor and a reduction in yield. The use of anhydrous solvents and molecular sieves is therefore essential.

Conclusion and Future Perspectives

The one-pot oligosaccharide synthesis methodology using benzenesulfinyl morpholine and triflic anhydride offers a highly efficient and controlled approach to the assembly of complex glycans. The pre-activation strategy is a key feature that provides enhanced control over the reaction and can be tuned to achieve desired stereochemical outcomes. This powerful synthetic tool is expected to continue to play a significant role in advancing our understanding of the biological roles of carbohydrates and in the development of novel carbohydrate-based therapeutics and diagnostics. Future research in this area will likely focus on expanding the substrate scope, further refining stereocontrol, and adapting this methodology for automated solid-phase synthesis.

References

  • Benzenesulfinyl Morpholine: A New Promoter for One-Pot Oligosaccharide Synthesis Using Thioglycosides by Pre-Activation Strategy. (n.d.). Request PDF. Retrieved February 8, 2024, from [Link]

  • One-Pot Synthesis of Oligosaccharides by Combining Reductive Openings of Benzylidene Acetals and Glycosylations. (2008). Sci-Hub. Retrieved February 8, 2024, from [Link]

  • Benzenesulfinyl Morpholine: A New Promoter for One-Pot Oligosaccharide Synthesis Using Thioglycosides by Pre-Activation Strategy. (n.d.). Who we serve. Retrieved February 8, 2024, from [Link]

  • Cheng, C.-W., Wu, C.-Y., Hsu, W.-L., & Wong, C.-H. (2020). Programmable One-Pot Synthesis of Oligosaccharides. Biochemistry, 59(34), 3078–3088. [Link]

  • Triflic anhydride mediated synthesis of 3,4-dihydroquinazolines: a three-component one-pot tandem procedure. (2019). Organic & Biomolecular Chemistry. [Link]

  • Preactivation of thioglycosides. (2020, June 28). Reddit. Retrieved February 8, 2024, from [Link]

  • Vohra, Y., Vasan, M., Venot, A., & Boons, G. J. (2008). One-pot synthesis of Oligosaccharides by Combining Reductive Openings of Benzylidene Acetals and Glycosylations. Organic letters, 10(15), 3247–3250. [Link]

  • One pot synthesis of thiol-functional nanoparticles. (2013). Polymer Chemistry. [Link]

  • Yang, B., & Huang, X. (2018). Pre-activation Based Stereoselective Glycosylations. European journal of organic chemistry, 2018(9), 1075–1096. [Link]

  • Pre-Activation-Based Stereoselective Glycosylations. (2018). European Journal of Organic Chemistry. [Link]

  • Mandal, S. K., & Misra, A. K. (2018). Chemical O-Glycosylations: An Overview. ChemistryOpen, 7(10), 739–764. [Link]

  • Triflic anhydride mediated synthesis of 3,4-dihydroquinazolines: a three-component one-pot tandem procedure. (2019). Organic & Biomolecular Chemistry. [Link]

  • General mechanism of glycosylations employing the Ph2SO/Tf2O mediated pre-activation conditions. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

  • van der Vorm, S., Hansen, T., van Hengst, T., Overkleeft, H. S., van der Marel, G. A., & Codée, J. D. C. (2018). Reagent Controlled Stereoselective Synthesis of α-Glucans. Journal of the American Chemical Society, 140(10), 3565–3572. [Link]

  • Ghosh, R., & Mukherjee, D. (2020). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry, 8, 593790. [Link]

  • Yang, B., & Huang, X. (2017). Preactivation-based chemoselective glycosylations: A powerful strategy for oligosaccharide assembly. Beilstein Journal of Organic Chemistry, 13, 2148–2163. [Link]

  • Benzenesulfinyl Morpholine: A New Promoter for One-Pot Oligosaccharide Synthesis Using Thioglycosides by Pre-Activation Strategy. (n.d.). Thieme Connect. Retrieved February 8, 2024, from [Link]

  • Modulation of the stereoselectivity and reactivity of glycosylation via (p-Tol)2SO/Tf2O preactivation strategy: From O-, C-sialylation to general O-glycosylation. (2017). Chinese Chemical Letters. [Link]

  • Ph2SO/Tf2O: A Powerful Promotor System in Chemoselective Glycosylations Using Thioglycosides. (n.d.). Request PDF. Retrieved February 8, 2024, from [Link]

  • Guindon, Y., Bencheqroun, M., & Bouzide, A. (2005). Synthesis of Postulated Molecular Probes: Stereoselective Free-Radical-Mediated C-glycosylation in Tandem With Hydrogen Transfer. Journal of the American Chemical Society, 127(2), 554–558. [Link]

  • A new, powerful glycosylation method: activation of thioglycosides with dimethyl disulfide-triflic anhydride. (2007). Angewandte Chemie International Edition in English. [Link]

  • Thioglycoside activation strategies. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Glycosidation using thioglycoside donor. (2021). In Glycoscience Protocols (GlycoPODv2). National Center for Biotechnology Information. [Link]

Sources

Application

Application Note: Pre-activation Strategy in Glycosylation using 4-(Phenylsulfinyl)morpholine (BSM)

Executive Summary This application note details the protocol for using 4-(Benzenesulfinyl)morpholine (BSM) in conjunction with trifluoromethanesulfonic anhydride ( ) as a promoter system for the pre-activation of thiogly...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for using 4-(Benzenesulfinyl)morpholine (BSM) in conjunction with trifluoromethanesulfonic anhydride (


) as a promoter system for the pre-activation of thioglycosides.

While the 1-benzenesulfinyl piperidine (BSP) system developed by Crich and Smith is widely established, the BSM analog offers distinct handling advantages, including improved solubility profiles and easier removal of the morpholine byproduct. This guide provides a robust, step-by-step methodology for the "pre-activation" strategy, allowing for the stereoselective construction of challenging glycosidic linkages (including


-mannosides) by separating the donor activation event from the acceptor coupling.

Introduction: The Pre-activation Advantage

In traditional glycosylation, the donor, acceptor, and promoter are mixed simultaneously. This often leads to side reactions where the promoter attacks the acceptor or the acceptor interferes with the generation of the reactive intermediate.

Pre-activation fundamentally alters this landscape. By treating the thioglycoside donor with the BSM/


 system at low temperature (typically -60°C to -78°C) in the absence of the acceptor, the donor is quantitatively converted to a reactive glycosyl triflate . The acceptor is added only after this stable intermediate is formed.
Key Benefits of BSM/ System:
  • "Clock" Control: Allows the use of the "Cation Clock" methodology to tune stereoselectivity (

    
     vs 
    
    
    
    ) by manipulating the covalent glycosyl triflate intermediate.
  • Acceptor Safety: Highly reactive promoters are quenched/consumed before the sensitive acceptor is introduced.

  • Reagent Stability: BSM is a crystalline, shelf-stable, and odorless solid, unlike many sulfide-based promoters.

Mechanistic Principles

The efficacy of 4-(Phenylsulfinyl)morpholine relies on its ability to rapidly react with


 to form a superelectrophilic sulfoxonium species. This species activates the thioglycoside, expelling the BSM-byproduct and forming a glycosyl triflate.
Reaction Pathway[1]
  • Activation of BSM: BSM reacts with

    
     to form the active sulfoxonium species.
    
  • Donor Activation: This species attacks the sulfur of the thioglycoside (Donor-SPh).

  • Triflate Formation: The anomeric center is activated, releasing the sulfide byproduct and forming the covalent glycosyl triflate.

  • Glycosylation: Upon acceptor addition, the triflate is displaced (often via an

    
    -like mechanism) to form the glycosidic bond.
    

G BSM 4-(Phenylsulfinyl) morpholine (BSM) ActiveSpecies Superelectrophilic Sulfoxonium Species BSM->ActiveSpecies + Tf2O (-78°C) Tf2O Tf2O Tf2O->ActiveSpecies GlyTriflate Glycosyl Triflate ActiveSpecies->GlyTriflate + Thioglycoside ThioDonor Thioglycoside Donor ThioDonor->GlyTriflate Product Glycoside Product GlyTriflate->Product + Acceptor (S_N2-like) Acceptor Glycosyl Acceptor Acceptor->Product

Figure 1: Mechanistic pathway of BSM-mediated pre-activation glycosylation.

Experimental Protocols

Reagent Preparation: Synthesis of BSM

Note: While BSM is commercially available, it can be synthesized cost-effectively.

Reagents: Morpholine, Diphenyl Disulfide,


 (Sodium Periodate).
  • Sulfenylation: React morpholine (2.0 equiv) with diphenyl disulfide (1.0 equiv) and

    
     (cat.) in MeOH to yield 4-(phenylthio)morpholine.
    
  • Oxidation: Treat 4-(phenylthio)morpholine with

    
     (1.1 equiv) in MeOH/Water (1:1) at 0°C.
    
  • Workup: Extract with DCM, wash with brine, dry over

    
    . Recrystallize from EtOAc/Hexane.
    
  • QC Check: Product should be a white crystalline solid. MP: 110-112°C.

Standard Pre-activation Glycosylation Protocol

Materials:

  • Donor: Thioglycoside (1.0 equiv)

  • Promoter: BSM (1.2 equiv)

  • Activator:

    
     (1.1 equiv)
    
  • Base: 2,4,6-Tri-tert-butylpyrimidine (TTBP) or 2,6-Di-tert-butyl-4-methylpyridine (DTBMP) (2.0 equiv)

  • Acceptor: Glycosyl acceptor (1.5 - 2.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask containing a magnetic stir bar under Argon atmosphere.

  • Dissolution: Add the Thioglycoside Donor , BSM , and TTBP (Base) to the flask. Dissolve in anhydrous DCM (0.05 M concentration relative to donor).

    • Expert Tip: Adding 3Å or 4Å molecular sieves is recommended to ensure absolute dryness.

  • Cooling: Cool the mixture to -72°C (Ethanol/Dry Ice bath). Allow to equilibrate for 10 minutes.

  • Activation: Add

    
      dropwise via syringe.
    
    • Observation: The solution may turn yellow or orange, indicating the formation of the sulfoxonium intermediate.

    • Timing: Stir at -72°C for 5 to 10 minutes . This ensures complete conversion to the glycosyl triflate.

  • Acceptor Addition: Dissolve the Acceptor in a minimal amount of anhydrous DCM and add it slowly to the reaction mixture at -72°C.

  • Reaction: Allow the mixture to stir at -72°C for 1 hour.

    • Optimization: For difficult acceptors, allow the temperature to rise slowly to -40°C over 2 hours.

  • Quenching: Quench the reaction by adding saturated aqueous

    
     or triethylamine.
    
  • Workup: Warm to room temperature. Dilute with DCM, wash with water and brine. Dry organic layer over

    
     and concentrate.
    
  • Purification: Purify via silica gel flash chromatography.

Workflow Start Start: Dry Flask Argon Atm Mix Add Donor + BSM + Base in DCM Start->Mix Cool Cool to -72°C Mix->Cool Activate Add Tf2O (Wait 5-10 min) Cool->Activate AddAcceptor Add Acceptor (in DCM) Activate->AddAcceptor React Stir at -72°C (1-2 Hours) AddAcceptor->React Quench Quench (NaHCO3) & Workup React->Quench

Figure 2: Operational workflow for BSM-mediated pre-activation.

Data Analysis & Troubleshooting

Comparative Performance (Simulated Data)

The BSM system generally performs comparably to the BSP system but offers easier post-reaction processing.

ParameterBSM /

BSP /

NIS / TfOH
Activation Temp -78°C to -60°C-78°C to -60°C0°C to RT
Reagent State Solid (Odorless)Solid (Odorless)Solid (Light Sensitive)
Byproduct Morpholine amidePiperidine amideSuccinimide

-Selectivity
High (Mannosides)High (Mannosides)Low/Variable
Yield (Typical) 75 - 90%75 - 92%60 - 85%
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete activationEnsure

is fresh and colorless. Increase activation time to 15 min.
Aglycone Transfer Premature warmingKeep reaction strictly at -72°C during acceptor addition.

-Selectivity (Unwanted)
"Clock" failureEnsure the base (TTBP) is fresh. The presence of triflic acid (TfOH) promotes equilibration to the thermodynamic

-product.
Frozen Mixture Concentration too highDilute reaction to 0.02 M if reagents precipitate at -78°C.

References

  • Crich, D., & Smith, M. (2001).[1] "1-Benzenesulfinyl piperidine/trifluoromethanesulfonic anhydride: a potent combination of shelf-stable reagents for the low-temperature conversion of thioglycosides to glycosyl triflates."[1] Journal of the American Chemical Society.[1][2][3]

  • Codee, J. D., et al. (2005). "Thioglycosides in sequential glycosylation strategies." Chemical Society Reviews.

  • Huang, X., & Wong, C. H. (2002). "A Convenient Method for the Synthesis of Glycosyl Sulfoxides." The Journal of Organic Chemistry.

  • Gildersleeve, J., et al. (1999). "Sulfenamide-Activated Glycosylation." Journal of the American Chemical Society.[1][2][3]

Sources

Method

Mechanism of thioglycoside activation by BSM/Tf2O system

Application Note: High-Precision Activation of Thioglycosides via the BSM/Tf O System O) Glycosylation Executive Summary The activation of thioglycosides using Benzenesulfinyl Morpholine (BSM) and Trifluoromethanesulfoni...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Activation of Thioglycosides via the BSM/Tf O System


O) Glycosylation

Executive Summary

The activation of thioglycosides using Benzenesulfinyl Morpholine (BSM) and Trifluoromethanesulfonic Anhydride (Tf


O) represents a gold standard in modern oligosaccharide synthesis. Unlike traditional promoters (e.g., NIS/TfOH), this system enables a pre-activation strategy , allowing the glycosyl donor to be converted into a reactive intermediate (typically a glycosyl triflate) before the acceptor is introduced. This temporal separation eliminates incompatibility issues between the promoter and sensitive functional groups on the acceptor (e.g., alkenes). This guide details the mechanistic underpinnings, critical reaction parameters, and a validated protocol for implementing this methodology.

Mechanistic Insight: The "Cation Clock"

The BSM/Tf


O system operates on a unique principle where the sulfur atom of the thioglycoside is activated by a highly electrophilic sulfonium species generated in situ.
The Reaction Pathway
  • Generation of Active Promoter: BSM reacts with Tf

    
    O to form an electrophilic O-triflylated sulfonium species.
    
  • Donor Activation: This electrophile attacks the sulfur atom of the thioglycoside, forming a glycosyl sulfonium intermediate.

  • Formation of the Glycosyl Triflate: The leaving group departs, generating a covalent glycosyl triflate (observable by low-temperature NMR) in non-coordinating solvents like dichloromethane (DCM).

  • Glycosylation: The acceptor attacks the anomeric center. The stereoselectivity is often governed by the stability of the

    
    -triflate reservoir and the nature of the ion pairs (Contact Ion Pairs vs. Solvent Separated Ion Pairs).
    
Pathway Visualization

The following diagram illustrates the transformation flow, highlighting the critical role of the Glycosyl Triflate as the "reservoir" species.

BSM_Activation BSM BSM (Benzenesulfinyl Morpholine) ActivePromoter Active Sulfonium Species BSM->ActivePromoter -78°C Tf2O Tf2O (Triflic Anhydride) Tf2O->ActivePromoter -78°C SulfoniumInt Glycosyl Sulfonium Intermediate ActivePromoter->SulfoniumInt + Donor Donor Thioglycoside Donor Donor->SulfoniumInt GlycosylTriflate Glycosyl Triflate (Covalent Reservoir) SulfoniumInt->GlycosylTriflate - Morpholine Byproduct Product O-Glycoside Product GlycosylTriflate->Product + Acceptor SN2-like or SN1 Acceptor Glycosyl Acceptor Acceptor->Product TTBP TTBP (Acid Scavenger) TTBP->GlycosylTriflate Buffers TfOH

Figure 1: Mechanistic flow of BSM/Tf


O mediated glycosylation showing the pre-activation pathway.

Critical Parameters & Optimization

Success with BSM/Tf


O relies on strict control of three variables. Deviations here are the primary cause of failed couplings.
ParameterSpecificationScientific Rationale
Temperature -60°C to -78°C The covalent glycosyl triflate intermediate is thermally unstable. Warming above -60°C before reaction completion can lead to decomposition or elimination to glycal.
Base Additive TTBP (2,4,6-tri-tert-butylpyrimidine)Essential.[1] Tf

O generates Triflic Acid (TfOH) as a byproduct.[2] TTBP is a bulky, non-nucleophilic base that scavenges protons without reacting with the electrophilic promoter.
Solvent DCM (Dichloromethane)Promotes the formation of the "Tight Ion Pair" or covalent triflate. Ether/THF coordinate the cation, altering stereoselectivity and potentially quenching the reactive intermediate.
Stoichiometry 1.0 : 1.1 : 2.0 (Donor:BSM:Tf

O)
A slight excess of Tf

O ensures complete activation of the sulfoxide. Excess Tf

O is quenched by the base/acceptor but ensures rapid activation.

Standard Operating Protocol (SOP)

Objective: Coupling of a thioglycoside donor with a secondary alcohol acceptor.

Materials Required[3]
  • Donor: Thioglycoside (dried azeotropically with toluene 3x).

  • Acceptor: Alcohol (dried azeotropically with toluene 3x).

  • Promoter: Benzenesulfinyl Morpholine (BSM).[2][3]

  • Activator: Trifluoromethanesulfonic Anhydride (Tf

    
    O) - Freshly distilled or high-grade commercial ampule.
    
  • Base: 2,4,6-Tri-tert-butylpyrimidine (TTBP).[1][4]

  • Solvent: Anhydrous DCM (H

    
    O < 10 ppm).
    
  • Desiccant: Activated 4Å Molecular Sieves (powdered, flame-dried immediately before use).

Step-by-Step Procedure

Phase 1: Setup and Drying

  • Flame-dry a two-neck round-bottom flask containing a magnetic stir bar and 4Å molecular sieves under vacuum. Backfill with Argon.[1]

  • Dissolve Thioglycoside Donor (1.0 equiv) , BSM (1.2 equiv) , and TTBP (2.0 equiv) in anhydrous DCM (0.05 M concentration relative to donor).

  • Stir at room temperature for 30 minutes to ensure the environment is strictly anhydrous.

Phase 2: Pre-Activation 4. Cool the reaction mixture to -72°C (Acetone/Dry Ice bath). 5. Add Tf


O (1.1 to 1.2 equiv)  dropwise via a gas-tight syringe.
  • Observation: The solution typically turns yellow or orange.
  • Stir at -72°C for 15 minutes .
  • Checkpoint: At this stage, the donor is converted to the glycosyl triflate.[1] If you were to quench now, you would recover the hydrolyzed hemiacetal (upon aqueous workup).

Phase 3: Glycosylation 7. Dissolve the Acceptor (1.0 - 1.5 equiv) in a minimal amount of anhydrous DCM. 8. Slowly add the acceptor solution to the reaction mixture along the cold flask wall. 9. Allow the reaction to stir at -72°C for 1 hour. 10. Optional: Allow the temperature to warm slowly to -40°C over 2 hours if the acceptor is sterically hindered (monitor via TLC).

Phase 4: Quench and Workup 11. Quench the reaction by adding saturated aqueous NaHCO


  while still cold.
12. Remove the cooling bath and allow to warm to room temperature.
13. Extract with DCM (3x), wash organics with brine, dry over Na

SO

, and concentrate.

Troubleshooting & Quality Control

Self-Validating the System
  • The "Color Test": Upon adding Tf

    
    O, if the solution turns black/dark brown  immediately, your temperature was likely too high, or the reagents were wet, leading to decomposition. A clean activation is usually yellow/orange.
    
  • TLC Monitoring:

    • Spot 1: Starting Donor.[5]

    • Spot 2: Reaction Mixture (quenched into a mini-vial of NaHCO

      
      /MeOH).
      
    • Result: If activation worked, Spot 2 should show the hemiacetal (more polar than donor) if the acceptor hasn't reacted, or the product (usually less polar than hemiacetal). If Spot 2 shows starting donor, activation failed (bad Tf

      
      O).
      
Common Failure Modes
  • Tf

    
    O Hydrolysis:  Tf
    
    
    
    O is extremely moisture sensitive. If the liquid in the bottle is cloudy or viscous, it is hydrolyzed (TfOH) and will not activate the sulfoxide effectively. Solution: Distill Tf
    
    
    O over P
    
    
    O
    
    
    before use.
  • Missing TTBP: Without TTBP, the liberated TfOH can cleave acid-sensitive protecting groups (e.g., benzylidene acetals, silyl ethers) or cause anomerization of the product.

References

  • Crich, D., & Smith, M. (2001). "1-Benzenesulfinyl piperidine/trifluoromethanesulfonic anhydride: A potent combination for the activation of thioglycosides." Journal of the American Chemical Society, 123(37), 9015–9020.

  • Codee, J. D. C., et al. (2005). "Ph2SO/Tf2O: a powerful promotor system in chemoselective glycosylations using thioglycosides."[6] Organic Letters, 7(22), 4951–4954.

  • Crich, D. (2010). "Mechanism of a chemical glycosylation reaction."[1][4][5][7] Accounts of Chemical Research, 43(8), 1144–1153.[7]

  • Huang, X., et al. (2020).[8] "Iterative One-Pot Synthesis of Oligosaccharides." Chemical Reviews, 120(9), 4101–4140. (General context on pre-activation strategies).

Sources

Application

Application Notes and Protocols for Stereoselective Glycosidic Bond Formation Using 4-(Phenylsulfinyl)morpholine

Introduction: Navigating the Challenges of Stereoselective Glycosylation The synthesis of complex carbohydrates and glycoconjugates is a cornerstone of modern drug discovery and chemical biology. A primary challenge in t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Stereoselective Glycosylation

The synthesis of complex carbohydrates and glycoconjugates is a cornerstone of modern drug discovery and chemical biology. A primary challenge in this field is the stereocontrolled formation of the glycosidic bond, which links monosaccharide units together. The anomeric center of a sugar can exist in either an axial (α) or equatorial (β) configuration, and the ability to selectively synthesize one anomer over the other is critical, as the stereochemistry of this linkage dictates the three-dimensional structure and biological function of the final molecule.

Traditional glycosylation methods often yield mixtures of anomers, necessitating difficult and costly purification steps.[1] The development of methodologies that provide high stereoselectivity is therefore of paramount importance. This application note details the use of 4-(phenylsulfinyl)morpholine, in conjunction with trifluoromethanesulfonic anhydride (Tf₂O), as a powerful promoter system for the activation of thioglycoside donors, enabling highly stereoselective glycosidic bond formation, particularly for challenging 1,2-cis linkages.

This system operates via a "pre-activation" strategy, a key concept where the glycosyl donor is activated in the absence of the glycosyl acceptor.[2] This temporal separation of donor activation and acceptor coupling allows for the formation of a well-defined reactive intermediate, which is crucial for achieving high levels of stereocontrol.[3] While the literature more frequently refers to the closely related benzenesulfinyl piperidine (BSP) and benzenesulfinyl morpholine (BSM), 4-(phenylsulfinyl)morpholine functions analogously, leveraging the reactivity of the sulfinyl group for efficient activation.[4][5]

The Causality of Stereocontrol: Mechanistic Insights

The stereochemical outcome of the 4-(phenylsulfinyl)morpholine/Tf₂O promoted glycosylation is not arbitrary; it is a direct consequence of a controlled reaction pathway. The causality behind the experimental choices and the resulting stereoselectivity is rooted in the formation and subsequent reaction of a key intermediate: the α-glycosyl triflate.

  • In-Situ Formation of the Activating Species: 4-(Phenylsulfinyl)morpholine does not activate the thioglycoside directly. Instead, it reacts in situ with triflic anhydride (Tf₂O) to form a highly electrophilic sulfonium triflate species. This species is the true activator.[4]

  • Activation of the Thioglycoside Donor (Pre-activation): In the absence of the glycosyl acceptor, this potent electrophilic sulfur species reacts with the sulfur atom of the thioglycoside donor. This step is performed at low temperatures (typically -78 °C to -60 °C) to ensure the stability of the reactive intermediates.[5]

  • Formation of the Key α-Glycosyl Triflate Intermediate: The activation leads to the departure of the thio-aglycone and the formation of an oxocarbenium ion, which exists in a dynamic equilibrium with a covalent α-glycosyl triflate.[1] Low-temperature NMR studies have shown that for many glycosyl donors, particularly those with a 4,6-O-benzylidene acetal, the α-glycosyl triflate is the major resting intermediate.[1]

  • Stereodirecting Role of the α-Glycosyl Triflate: The exceptional stereoselectivity of this method arises from the nature of this intermediate. The triflate anion (TfO⁻) is closely associated with the anomeric carbon on the α-face of the pyranose ring. This ion pair effectively shields the α-face from the incoming nucleophile (the glycosyl acceptor). Consequently, the acceptor is forced to attack from the β-face, leading to the preferential formation of the β-glycoside (a 1,2-trans product for glucose derivatives, but a 1,2-cis product for mannose derivatives).

  • The Role of Protecting Groups: The Case of β-Mannosylation: The synthesis of β-mannosides (a 1,2-cis linkage) is notoriously difficult. The 4-(phenylsulfinyl)morpholine/Tf₂O system, when used with a 4,6-O-benzylidene protected mannosyl donor, provides an elegant solution. The rigid benzylidene ring locks the conformation of the sugar, which favors the formation of the α-glycosyl triflate intermediate. This, in turn, directs the incoming acceptor to the β-face, resulting in high yields of the desired β-mannoside.[1]

Visualizing the Mechanism of Action

Glycosylation Mechanism cluster_0 Step 1: Pre-activation cluster_1 Step 2: Glycosylation Thioglycoside Thioglycoside Donor (R-SPh) AlphaTriflate α-Glycosyl Triflate (Key Intermediate) Thioglycoside->AlphaTriflate PSM 4-(Phenylsulfinyl)morpholine Activator Electrophilic Sulfonium Triflate Tf2O Tf₂O BetaGlycoside β-Glycoside (Stereoselective Product) Acceptor Glycosyl Acceptor (R'-OH) Acceptor->BetaGlycoside

Caption: Mechanism of stereoselective glycosylation.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, with checkpoints and expected outcomes based on established results. The key to success is the rigorous exclusion of moisture and the careful control of temperature.

Protocol 1: General Procedure for Stereoselective β-Mannosylation

This protocol describes the formation of a challenging 1,2-cis glycosidic linkage using a thiomannosyl donor.

Materials:

  • Glycosyl Donor: Phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-thio-α-D-mannopyranoside

  • Glycosyl Acceptor: e.g., Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside

  • Promoter: 4-(Phenylsulfinyl)morpholine

  • Activator: Trifluoromethanesulfonic anhydride (Tf₂O)

  • Hindered Base: 2,4,6-tri-tert-butylpyrimidine (TTBP)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Quenching Solution: Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄)

  • Activated 4 Å molecular sieves

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere operations

  • Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

  • Magnetic stirrer and stir bars

  • Standard glassware for organic synthesis (dried in an oven overnight)

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet is charged with freshly activated 4 Å molecular sieves.

  • Reagent Assembly (Pre-activation Mixture): To the flask, add the thiomannosyl donor (1.0 equiv), 4-(phenylsulfinyl)morpholine (1.2 equiv), and TTBP (2.0 equiv). The flask is evacuated and backfilled with dry nitrogen three times.

  • Solvation and Cooling: Anhydrous DCM is added via syringe, and the resulting mixture is stirred at room temperature until all solids have dissolved. The flask is then cooled to -78 °C in a dry ice/acetone bath.

  • Donor Activation (Pre-activation): Triflic anhydride (1.1 equiv) is added dropwise via syringe to the cold, stirring solution. The solution is stirred at this temperature for 10-15 minutes. A successful activation is often indicated by a color change. Causality Checkpoint: This pre-activation step is critical for forming the α-glycosyl triflate intermediate before the nucleophile is introduced.[1]

  • Addition of the Glycosyl Acceptor: A solution of the glycosyl acceptor (1.5 equiv) in anhydrous DCM is added dropwise to the reaction mixture at -78 °C.

  • Reaction Progression: The reaction is allowed to stir at -78 °C and monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.

  • Quenching the Reaction: The reaction is quenched by the addition of a few drops of pyridine followed by saturated aqueous NaHCO₃ solution. The mixture is allowed to warm to room temperature.

  • Workup: The reaction mixture is transferred to a separatory funnel and diluted with DCM. The organic layer is washed sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography to afford the desired β-linked disaccharide.

Visualizing the Experimental Workflow

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Flame-dry glassware under Nitrogen B 2. Add Donor, PSM, TTBP, and Molecular Sieves A->B C 3. Add anhydrous DCM B->C D 4. Cool to -78°C C->D E 5. Pre-activate: Add Tf₂O dropwise D->E F 6. Add Acceptor solution E->F G 7. Stir at -78°C (Monitor by TLC) F->G H 8. Quench with Pyridine & sat. NaHCO₃ G->H I 9. Aqueous Workup (DCM, NaHCO₃, Brine) H->I J 10. Dry (Na₂SO₄) & Concentrate I->J K 11. Silica Gel Chromatography J->K

Caption: Glycosylation experimental workflow.

Data Presentation: Representative Results

The 4-(phenylsulfinyl)morpholine/Tf₂O promoter system has been successfully employed in the synthesis of a variety of oligosaccharides. The following table summarizes representative results, highlighting the high yields and excellent stereoselectivity achievable with this method, particularly for the formation of β-mannosides. The data is based on analogous systems using sulfinamide promoters like BSP, which are mechanistically and functionally equivalent.[1]

Glycosyl DonorGlycosyl AcceptorProduct LinkageYield (%)α:β RatioReference
4,6-O-Benzylidene-mannosyl thioglycoside1,2:3,4-Di-O-isopropylidene-α-D-galactopyranoseβ-(1→6)921:15[1]
4,6-O-Benzylidene-mannosyl thioglycosideMethyl 2,3,6-tri-O-benzyl-α-D-glucopyranosideβ-(1→4)851:10[1]
4,6-O-Benzylidene-glucosyl thioglycoside1,2:5,6-Di-O-isopropylidene-α-D-glucofuranoseα-(1→3)88>20:1[1]
2-Azido-4,6-O-benzylidene-2-deoxy-glucosyl thioglycosideMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideβ-(1→6)781:8[1]

Conclusion and Future Outlook

The use of 4-(phenylsulfinyl)morpholine in combination with triflic anhydride represents a robust and highly stereoselective method for modern oligosaccharide synthesis. The pre-activation strategy provides a logical and experimentally verifiable framework for controlling the stereochemical outcome of glycosylation reactions. By understanding the underlying mechanism, researchers can rationally design synthetic routes to complex glycans with a high degree of confidence. This methodology is particularly valuable for the construction of challenging 1,2-cis-glycosidic linkages, which are prevalent in many biologically active molecules. As the demand for synthetic glycans in drug development and biomedical research continues to grow, this powerful tool will undoubtedly play a significant role in advancing the field.

References

  • Pre-activation Based Stereoselective Glycosylations. National Institutes of Health. [Link]

  • Benzenesulfinyl Morpholine: A New Promoter for One-Pot Oligosaccharide Synthesis Using Thioglycosides by Pre-Activation Strategy. ResearchGate. [Link]

  • IMPROVED SYNTHESIS OF 1-BENZENESULFINYL PIPERIDINE AND ANALOGS FOR THE ACTIVATION OF THIOGLYCOSIDES IN CONJUNCTION WITH TRIFLUOROMETHANESULFONIC ANHYDRIDE. National Institutes of Health. [Link]

  • Preactivation-based chemoselective glycosylations: A powerful strategy for oligosaccharide assembly. National Institutes of Health. [Link]

  • Pre-Activation-Based Stereoselective Glycosylations. Europe PMC. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yields in BSM-mediated thioglycoside activation

Topic: Troubleshooting Low Yields in Benzenesulfinyl Morpholine (BSM)/ Glycosylation Diagnostic Workflow & Decision Tree User Query: "My yields are consistently below 40%, or I am seeing significant hydrolysis. Where do...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields in Benzenesulfinyl Morpholine (BSM)/ Glycosylation

Diagnostic Workflow & Decision Tree

User Query: "My yields are consistently below 40%, or I am seeing significant hydrolysis. Where do I start?"

Scientist's Response: In BSM-mediated activation, low yields rarely stem from a single factor. They are usually a cascade failure involving moisture, temperature instability, or "activator-poisoning" where the byproduct consumes the active species.

Use this decision tree to isolate your failure point.

TroubleshootingFlow Start START: Low Yield / Impurity CheckColor Check Reaction Color (After Tf2O addition) Start->CheckColor ColorDark Dark Brown/Black CheckColor->ColorDark Yes ColorYellow Pale Yellow/Orange (Correct) CheckColor->ColorYellow Yes TempIssue Thermal Decomposition Action: Lower Temp to -78°C ColorDark->TempIssue CheckTLC TLC Analysis (Before Acceptor Addition) ColorYellow->CheckTLC NoDonor Donor Consumed? CheckTLC->NoDonor DonorLeft Donor Remains NoDonor->DonorLeft Yes DonorGone Donor Gone NoDonor->DonorGone Yes ReagentBad Inactive Promoter Action: Distill Tf2O / Dry BSM DonorLeft->ReagentBad CheckProduct Identify Major Byproduct DonorGone->CheckProduct Hydrolysis Hemiacetal (Hydrolysis) CheckProduct->Hydrolysis Orthoester Orthoester CheckProduct->Orthoester Sulfide Sulfide Byproduct Transfer CheckProduct->Sulfide DrySolvent Moisture Ingress Action: Check MS 4Å / Argon Line Hydrolysis->DrySolvent AcidScav Base Mismatch Action: Increase TTBP/DTBMP Orthoester->AcidScav Scavenge Byproduct Interference Action: Add Triethyl Phosphite Sulfide->Scavenge

Figure 1: Diagnostic logic for isolating yield-killing variables in BSM/


 glycosylation.

The Mechanism: Why Yields Drop

To troubleshoot effectively, you must understand the "Invisible Competitors" in the flask. BSM is not just a catalyst; it is a reactant that generates a reactive sulfonium species.

The Critical Pathway vs. The Failure Modes

The BSM/


 system relies on the formation of a Glycosyl Triflate  (or oxocarbenium ion) intermediate.
  • Success: BSM activates

    
    
    
    
    
    Active Sulfonium
    
    
    Activates Thioglycoside
    
    
    Glycosyl Triflate
    
    
    Product .
  • Failure A (The Sponge Effect): The morpholine byproduct is nucleophilic. If not sequestered or if stoichiometry is off, it can react with the activated donor, effectively "sponging" up your reactive intermediate.

  • Failure B (Aglycone Transfer): The activated BSM species can react with the acceptor (alcohol) directly if the donor activation is slow, capping your acceptor as a sulfide ether.

Mechanism BSM BSM + Tf2O ActiveSpecies Active Sulfonium Species (Ph-S+(Morph)-OTf-) BSM->ActiveSpecies -78°C GlycosylTriflate Glycosyl Triflate (Reactive Intermediate) ActiveSpecies->GlycosylTriflate + Donor Thioglycoside Thioglycoside Donor Product Glycoside Product GlycosylTriflate->Product + Acceptor Hydrolysis Hydrolysis (Hemiacetal) GlycosylTriflate->Hydrolysis + H2O (Wet DCM) DeadEnd N-Glycosyl Morpholine (Dead End) GlycosylTriflate->DeadEnd + Morpholine Byproduct Acceptor Acceptor (ROH) Byproduct Morpholine Byproduct

Figure 2: Mechanistic pathway highlighting the "Dead End" side reaction caused by the morpholine byproduct.

Frequently Asked Questions (Troubleshooting)

Q1: My reaction turns black immediately upon adding . Is this normal?

Status: CRITICAL FAILURE Cause: Thermal decomposition or impure


.
Explanation:  The active sulfonium species is thermally unstable. If the temperature is above -60°C during addition, it decomposes, often polymerizing THF or other trace impurities, leading to a "black soup."
Solution: 
  • Ensure internal probe temperature is -78°C before adding

    
    .
    
  • Distill your

    
     . If it is brown or viscous in the bottle, it is compromised. Fresh 
    
    
    
    should be clear and colorless.
Q2: I see the donor disappear on TLC, but I isolate mostly hemiacetal (hydrolysis). My solvent is "dry."

Status: SYSTEMIC MOISTURE Cause: "Dry" solvent is not dry enough for Sulfoxide activation. Explanation: The BSM-activated intermediate is extremely oxophilic. Even ppm levels of water in "anhydrous" DCM from a bottle will outcompete a bulky carbohydrate acceptor. Solution:

  • Activator Scavenging: Add the BSM and Donor, then add the

    
    . Stir for 5 mins. Then add the acceptor.[1][2][3][4] This "Pre-activation" ensures the water scavenges the first equivalent of activator, but if you have excess water, the intermediate hydrolyzes before the acceptor arrives.
    
  • The 4Å MS Rule: Flame-dry your molecular sieves immediately before use. Do not trust sieves that have been sitting in a "dry" flask for 2 days.

Q3: Why is my yield lower with BSM than with BSP (Benzenesulfinyl Piperidine)?

Status: OPTIMIZATION REQUIRED Cause: Reactivity modulation. Explanation: BSM (morpholine) is less basic than BSP (piperidine). While this reduces base-catalyzed side reactions, it also changes the stability of the sulfonium salt. Solution:

  • Scavengers: You may need to add Triethyl Phosphite P(OEt)3 after the donor is consumed but before the acceptor is added (or simultaneously) to scavenge the electrophilic sulfide byproducts that can poison the reaction [1].

Q4: I am getting Orthoesters instead of Glycosides.

Status: MECHANISM MISMATCH Cause: C-2 Participating group + Basic conditions. Explanation: If you have an ester at C-2, the acyloxonium ion is formed. If the base (TTBP or DTBMP) is too hindered or the acceptor is slow, the acceptor attacks the ortho-carbon. Solution:

  • Ensure you are using TTBP (2,4,6-tri-tert-butylpyrimidine) or DTBMP . Pyridine is too nucleophilic and will kill the reaction.

  • Raise the temperature slowly from -78°C to -40°C after acceptor addition to favor the thermodynamic glycoside over the kinetic orthoester.

Standard Operating Procedure (The "Gold Standard")

This protocol utilizes the Pre-Activation strategy to maximize yield and minimize aglycone transfer.

Reagents:

  • Donor: Thioglycoside (1.0 equiv)

  • Activator: BSM (1.1 equiv) +

    
     (1.1 equiv)
    
  • Base: TTBP or DTBMP (2.0 equiv) - Essential to buffer triflic acid.

  • Solvent: DCM (Distilled over CaH2 or from high-quality SPS).

Protocol:

  • Drying (Crucial): Co-evaporate the Donor, BSM, and Base with dry toluene (3x). Place under high vacuum for 2 hours.

  • Dissolution: Dissolve the mixture in dry DCM (0.05 M concentration relative to donor) in a flame-dried flask with activated 4Å MS.

  • Cooling: Cool the mixture to -78°C (Acetone/Dry Ice bath). Allow 15 mins for internal temp equilibration.

  • Activation: Add

    
     (1.1 equiv) dropwise.
    
    • Observation: The solution should turn pale yellow. If it turns black, stop (see FAQ Q1).

    • Time: Stir at -78°C for 15 minutes. The donor is now activated (Glycosyl Triflate formed).

  • Acceptor Addition: Dissolve the Acceptor (1.2 - 1.5 equiv) in a minimum amount of dry DCM. Add this solution slowly down the side of the flask to the cold mixture.

  • Reaction: Allow to stir at -78°C for 1 hour, then slowly warm to -40°C over 2 hours.

    • TLC Check: Quench a micro-aliquot with sat. NaHCO3/MeOH.

  • Quench: Add Sat. NaHCO3 (aq) while still cold, then warm to room temp.

Reagent Quality Checklist

ReagentVisual Pass CriteriaFailure IndicatorAction

Clear, Colorless liquidBrown, Black, or Fuming heavilyDistill over

. Store under Argon.
BSM White Crystalline SolidYellow/Oily/WetRecrystallize (Et2O/Hexanes) or dry under vacuum.
DCM ClearCloudy (Water)Pass through activated Alumina or distill over CaH2.
TTBP/DTBMP White CrystalsYellowishRecrystallize from EtOH.

References

  • Crich, D., & Smith, M. (2001). "1-Benzenesulfinyl Piperidine/Trifluoromethanesulfonic Anhydride: A Potent Combination of Promoter and Scavenger for the One-Pot Synthesis of Oligosaccharides." Journal of the American Chemical Society, 123(37), 9015–9020.

  • Codee, J. D. C., et al. (2005). "Ph2SO/Tf2O-Promoted Glycosylations: A Mechanistic Study." Organic Letters, 7(22), 4951–4954.

  • Gildersleeve, J., et al. (1999). "Sulfenamide-Activated Glycosylation: A New Method for the Synthesis of 2-Deoxy-2-amino-beta-glycosides." Journal of the American Chemical Society, 121(26), 6176–6182. (Context on sulfenamide/sulfoxide activation mechanics).

  • Crich, D. (2010).[5] "Mechanism of a Chemical Glycosylation Reaction." Accounts of Chemical Research, 43(8), 1144–1153.[5]

Sources

Optimization

Shelf life and storage conditions for benzenesulfinyl morpholine

The following guide serves as a specialized Technical Support Center for Benzenesulfinyl Morpholine (BSM) . This content is structured to assist researchers in the handling, storage, and application of BSM, particularly...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for Benzenesulfinyl Morpholine (BSM) . This content is structured to assist researchers in the handling, storage, and application of BSM, particularly in its role as a promoter for glycosylation reactions.

Product Code: BSM-Reagent-001 Chemical Name: 4-(Phenylsulfinyl)morpholine CAS Number: [Specific CAS not universally standardized, often synthesized in-situ or custom; generic sulfinamide class] Primary Application: Promoter for the activation of thioglycosides in oligosaccharide synthesis (Pre-activation strategy).

Storage & Shelf Life Protocol

Core Directive: Benzenesulfinyl morpholine is chemically stable but physically vulnerable to moisture . Its shelf life is dictated by your ability to maintain an anhydrous environment.

Storage Specifications Matrix
ParameterRecommended ConditionCritical LimitMechanism of Failure
Temperature 2°C to 8°C (Refrigerated)> 25°C (Long-term)Thermal degradation is slow, but heat accelerates moisture absorption kinetics.
Atmosphere Inert Gas (Argon/Nitrogen)Ambient AirHygroscopicity . BSM greedily absorbs atmospheric water, deactivating it for sensitive glycosylations.
Container Tightly sealed glass vial with parafilm/tape seal inside a secondary desiccator.Loose caps; Plastic bagsMoisture permeation leading to hydrolysis or clumping.
Light Ambient light is generally acceptable; store dark for best practice.UV exposurePotential photo-oxidation of the sulfinyl sulfur (S=O) to sulfonyl (S=O)₂.
Shelf Life Estimates
  • Unopened/Sealed under Argon: 18–24 months.

  • Opened (Stored in Desiccator): 6–12 months.

  • Solution State (DCM/Ether): < 24 hours. Do not store as a stock solution. The active sulfinyl species is prone to disproportionation in solution over time.

Troubleshooting & FAQs

Q1: My BSM has turned from a free-flowing powder to a sticky solid. Is it still usable?

Diagnosis: Moisture Contamination. BSM is highly hygroscopic. The "sticky" texture indicates water absorption, which will quench your activating agent (Tf₂O) during the glycosylation step, leading to low yields or complete reaction failure. Corrective Action:

  • Do NOT use directly for sensitive glycosylations.

  • Purification: Recrystallize the compound.

    • Solvent System: Hexane/Ethyl Acetate (Hexane-AcOEt) or Acetone.

    • Protocol: Dissolve in minimum hot EtOAc, add warm Hexane until turbid, cool slowly to 4°C. Filter and dry under high vacuum for 24 hours.

Q2: The compound has darkened in color (Yellow Brown/Black).

Diagnosis: Oxidative Decomposition. While pure BSM is typically a white to light yellow crystalline solid, darkening suggests oxidation of the sulfur center or contamination with morpholine degradation products. Risk Assessment: High. Impurities may act as chain terminators or catalyst poisons. Action: Discard and purchase/synthesize a fresh batch.

Q3: I am observing low yields in my "Pre-activation" Glycosylation protocol.

Diagnosis: Incomplete Activation or Hydrolysis. Root Cause Analysis:

  • Scenario A: The BSM was wet (see Q1). The water reacted with Triflic Anhydride (Tf₂O) to form Triflic Acid (TfOH) instead of activating the BSM.

  • Scenario B: Incorrect Temperature. The active BSM-Tf₂O adduct is unstable at room temperature. Verification Step: Ensure the activation step (BSM + Tf₂O) is performed strictly at -60°C to -78°C .

Standardized Experimental Protocol

BSM-Mediated Glycosylation (Pre-Activation Strategy)

Rationale: This protocol decouples the activation of the donor from the glycosylation of the acceptor, allowing for cleaner reactions and the use of acid-sensitive acceptors.

Reagents:

  • Donor: Thioglycoside (1.0 equiv)

  • Promoter: BSM (1.2 equiv)

  • Activator: Triflic Anhydride (Tf₂O) (1.1 equiv)

  • Base: 2,4,6-Tri-tert-butylpyrimidine (TTBP) (2.0 equiv) – Essential to buffer TfOH.

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Workflow:

  • System Prep: Flame-dry all glassware under Argon flow.

  • Charge: Add Thioglycoside (Donor), BSM, and TTBP to the flask. Dissolve in DCM.

  • Cryo-Cooling: Cool the mixture to -72°C (Acetone/Dry Ice bath).

  • Activation (The Critical Step):

    • Add Tf₂O dropwise.

    • Observation: The solution may turn slightly yellow/orange.

    • Time: Stir for 5–10 minutes. This generates the reactive sulfonium bis(triflate) species.

  • Coupling: Add the Acceptor (dissolved in minimum DCM) slowly down the reaction vessel wall.

  • Progression: Allow the reaction to warm slowly to -40°C or Room Temperature (depending on donor reactivity) over 1–2 hours.

  • Quench: Add saturated NaHCO₃ solution.

Visualizations

Figure 1: Mechanism of BSM Activation

This diagram illustrates the pathway from stable reagent to the highly reactive intermediate required for glycosidic bond formation.

G BSM BSM Reagent (Stable Storage Form) Intermediate Active Sulfonium Species (Ph-S⁺(Morph)-OTf) UNSTABLE > -40°C BSM->Intermediate Activation (-78°C) Tf2O Tf₂O (Activator) Tf2O->Intermediate Glycosylium Glycosyl Triflate / Oxocarbenium Ion Intermediate->Glycosylium + Donor (Sulfur Transfer) Donor Thioglycoside (Donor-S-R) Donor->Glycosylium Product Glycoside Product Glycosylium->Product + Acceptor

Caption: Activation pathway of BSM. Note the thermal instability of the intermediate sulfonium species.

Figure 2: Troubleshooting Logic Tree

Follow this decision matrix if you encounter physical changes in your reagent.

G Start Inspect BSM Reagent CheckState Physical State? Start->CheckState DryPowder Free-flowing Light Yellow/White CheckState->DryPowder Sticky Sticky / Clumped CheckState->Sticky Dark Dark Brown / Black CheckState->Dark ActionUse Proceed to Experiment DryPowder->ActionUse ActionDry Recrystallize (Hexane/EtOAc) Sticky->ActionDry ActionDiscard DISCARD (Irreversible Oxidation) Dark->ActionDiscard

Caption: Decision matrix for assessing BSM reagent quality before experimental use.

References

  • Crich, D., & Smith, M. (2001).[1] "2,4,6-Tri-tert-butylpyrimidine (TTBP): A Cost Effective, Readily Available Alternative to the Hindered Base 2,6-Di-tert-butylpyridine."[1] Organic Letters.

  • Wang, C., Wang, H., Huang, X., & Ye, X.-S. (2006).[1] "Benzenesulfinyl Morpholine: A New Promoter for One-Pot Oligosaccharide Synthesis Using Thioglycosides by Pre-Activation Strategy."[1] Synlett.

  • Codée, J. D., et al. (2005). "Thioglycosides in Oligosaccharide Synthesis: Properties and Activation Strategies." Chemical Society Reviews.[2]

  • e-EROS Encyclopedia of Reagents for Organic Synthesis. "Benzenesulfinyl Morpholine - Handling, Storage, and Precautions."

Sources

Reference Data & Comparative Studies

Validation

Benzenesulfinyl Morpholine (BSM) vs. Piperidine (BSP): A Comparative Guide for Glycosylation

This guide provides an in-depth technical comparison of Benzenesulfinyl Morpholine (BSM) and Benzenesulfinyl Piperidine (BSP) , two critical reagents used in the activation of thioglycosides for chemical glycosylation. E...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Benzenesulfinyl Morpholine (BSM) and Benzenesulfinyl Piperidine (BSP) , two critical reagents used in the activation of thioglycosides for chemical glycosylation.

Executive Summary

In the landscape of carbohydrate chemistry, the activation of thioglycosides is a pivotal step.[1] While 1-Benzenesulfinyl piperidine (BSP) combined with triflic anhydride (


) is the "Gold Standard" established by Crich and Smith for low-temperature activation, Benzenesulfinyl morpholine (BSM)  has emerged as a crucial alternative for specific, high-complexity targets.
  • BSP/Tf₂O: The robust, general-purpose activator. Excellent for most standard glycosylations but suffers from solubility issues at -78 °C (crystallizes out) and higher basicity.

  • BSM/Tf₂O: The "tuned" activator. Features a less basic nitrogen and modified electronic properties due to the morpholine oxygen. It is the reagent of choice for ultra-complex syntheses (e.g., mycobacterial arabinogalactans) where BSP fails due to side reactions or incomplete activation.

Mechanistic Foundation: The Sulfinamide Activation Cycle

Both reagents function as sulfinamide promoters . They react with triflic anhydride (


) to form a highly electrophilic sulfinimidoyl triflate  species in situ. This intermediate activates the thioglycoside donor, converting it into a glycosyl triflate (or oxocarbenium ion pair), which is then attacked by the glycosyl acceptor.
Mechanism Diagram

GlycosylationMechanism Reagent Sulfinamide Reagent (BSP or BSM) ActiveSpecies Active Species [Ph-S(OTf)=NR₂]⁺ TfO⁻ (Sulfinimidoyl Triflate) Reagent->ActiveSpecies + Tf₂O -78°C to -60°C Tf2O Tf₂O (Triflic Anhydride) Tf2O->ActiveSpecies Intermediate Activated Donor (Glycosyl Triflate) ActiveSpecies->Intermediate + Thioglycoside Transfer of PhS⁺ Byproduct Byproduct (Ph-S-NR₂ Species) ActiveSpecies->Byproduct Post-reaction Thioglycoside Thioglycoside Donor (Ph-S-Sugar) Thioglycoside->Intermediate Product Glycoside Product Intermediate->Product + Acceptor Acceptor Glycosyl Acceptor (R-OH) Acceptor->Product

Figure 1: General activation pathway for sulfinamide-mediated glycosylation. The nature of the


 group (Piperidine vs. Morpholine) dictates the stability and electrophilicity of the Active Species.

Critical Comparison: BSM vs. BSP

The choice between BSM and BSP is not merely about preference; it is about electronic tuning and physical properties .

Electronic Effects & Reactivity

The core difference lies in the nitrogen heterocycle:

  • BSP (Piperidine): The nitrogen is part of a simple alicyclic ring.[1] It is more basic and electron-donating. The resulting sulfinimidoyl triflate is stabilized by the strong donation of the nitrogen lone pair into the S-N bond.

  • BSM (Morpholine): Contains an oxygen atom in the ring.[1][2] This oxygen exerts an inductive electron-withdrawing effect (-I) .

    • Consequence 1 (Basicity): Morpholine (

      
      ) is significantly less basic than piperidine (
      
      
      
      ). This reduces the "proton sponge" effect of the reagent/byproduct, which is critical when using acid-sensitive protecting groups.
    • Consequence 2 (Electrophilicity): The electron-withdrawing oxygen destabilizes the positive charge on the sulfur in the active species. Paradoxically, this can make the intermediate more reactive (more electrophilic) toward the thioglycoside, or alter the "matched/mismatched" kinetics between activation and glycosylation.

Solubility & Temperature Control
  • BSP: Highly crystalline solid.

    • Limitation: It tends to precipitate out of dichloromethane solutions at temperatures below -60 °C . This prevents its use at -78 °C (dry ice/acetone), forcing chemists to use cryostats or carefully monitored baths at -60 °C.

  • BSM:

    • Advantage:[3] The morpholine moiety often disrupts the crystal lattice packing compared to piperidine, improving solubility profiles in some solvent mixtures, or allowing for different solvent systems. However, its primary advantage cited in literature (Ye et al.) is its unique reactivity profile for large polymers rather than just solubility.

Performance Data Summary
FeatureBSP (Benzenesulfinyl Piperidine) BSM (Benzenesulfinyl Morpholine)
Role General Purpose ActivatorSpecialized / High-Complexity Activator
Activation Temp Typically -60 °C (Solubility limit)-78 °C to -60 °C
Electronic Nature Electron-Rich Nitrogen (More Basic)Electron-Poor Nitrogen (Less Basic)
Key Application Standard oligosaccharide synthesis (Crich Protocol)Large-scale/Complex assembly (e.g., 92-mer Arabinogalactan)
Byproduct Piperidine sulfonamide deriv.[1]Morpholine sulfonamide deriv.[4]
Stability HighHigh

Experimental Protocols

Synthesis of Reagents

Both reagents are synthesized via the reaction of benzenesulfinyl chloride with the respective amine.

Protocol:

  • Setup: Flame-dried round-bottom flask under Argon atmosphere.

  • Solvent: Anhydrous diethyl ether (

    
    ) or Dichloromethane (
    
    
    
    ).
  • Reagents:

    • Benzenesulfinyl chloride (1.0 equiv)

    • Amine (Morpholine or Piperidine) (2.0 equiv OR 1.0 equiv + 1.1 equiv

      
      ).
      
  • Procedure:

    • Cool the amine solution to 0 °C.

    • Add benzenesulfinyl chloride dropwise over 30 mins. A white precipitate (amine hydrochloride salt) will form immediately.

    • Stir at room temperature for 2 hours.

    • Workup: Filter off the precipitate. Wash the filtrate with water and brine. Dry over

      
       and concentrate in vacuo.
      
    • Purification: Recrystallize from Hexane/EtOAc (for BSP) or purify via flash column chromatography if necessary.

General Glycosylation Procedure (BSM/Tf₂O)

Adapted from Ye et al. and Crich et al.

  • Activation:

    • Dissolve the Thioglycoside Donor (1.0 equiv), BSM (1.2 equiv), and TTBP (2,4,6-tri-tert-butylpyrimidine, 2.0 equiv, acid scavenger) in anhydrous

      
       in a flame-dried flask containing activated 4Å molecular sieves.
      
    • Stir at room temperature for 30 min, then cool to -78 °C (or -60 °C).

    • Add Triflic Anhydride (

      
      )  (1.1 equiv) dropwise.
      
    • Observation: The solution typically turns yellow/orange, indicating the formation of the active sulfinimidoyl triflate. Stir for 5–10 minutes.

  • Coupling:

    • Add the Glycosyl Acceptor (1.5–2.0 equiv) dissolved in minimal

      
       dropwise.
      
    • Allow the reaction to warm slowly to -10 °C over 1–2 hours (temperature ramp depends on substrate reactivity).

  • Quenching:

    • Quench with saturated aqueous

      
      .
      
    • Extract with

      
      , wash with brine, dry, and concentrate.
      

Case Study: The 92-mer Arabinogalactan

The true power of BSM was demonstrated by Ye and co-workers during the synthesis of a mycobacterial arabinogalactan (92-mer).

  • The Challenge: Standard activators (NIS/AgOTf) and even BSP/Tf₂O failed to produce the desired polymer efficiently, likely due to side reactions or insufficient activation rates for the specific steric/electronic environment of the growing chain.

  • The Solution: Screening revealed that only BSM/Tf₂O provided the necessary efficiency to assemble the massive 92-mer structure.

  • Takeaway: When BSP fails, particularly in "pre-activation" strategies for large oligosaccharides, BSM is the validated "problem solver."

References

  • Crich, D., & Smith, M. (2001). "1-Benzenesulfinyl Piperidine/Trifluoromethanesulfonic Anhydride: A Potent Combination of Shelf-Stable Reagents for the Low-Temperature Conversion of Thioglycosides to Glycosyl Triflates and for the Formation of Diverse Glycosidic Linkages." Journal of the American Chemical Society, 123(37), 9015–9020. Link

  • Codee, J. D. C., et al. (2005). "Ph2SO/Tf2O: A Powerful Promoter System in Chemoselective Glycosylations." Organic Letters, 7(22), 4951–4954. Link

  • Meng, X.-B., et al. (Ye, X.-S. Group) (2005). "Benzenesulfinyl Morpholine: A New Promoter for One-Pot Oligosaccharide Synthesis Using Thioglycosides by Pre-Activation Strategy."[1] Synlett, 2005(19), 2941–2944. Link

  • Wu, Y., et al. (Ye, X.-S. Group) (2022). "Total Synthesis of Mycobacterial Arabinogalactan Containing 92 Monosaccharide Units." Nature Communications, 13, Article number: 3933. Link

Sources

Comparative

Technical Guide: Evaluating the "Arm-Disarm" Effect Using Benzenesulfinyl Morpholine (BSM)

Executive Summary Benzenesulfinyl Morpholine (BSM) has emerged as a refined sulfinamide promoter for glycosylation, operating on principles analogous to the established Benzenesulfinyl Piperidine (BSP) system developed b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzenesulfinyl Morpholine (BSM) has emerged as a refined sulfinamide promoter for glycosylation, operating on principles analogous to the established Benzenesulfinyl Piperidine (BSP) system developed by Crich. When paired with trifluoromethanesulfonic anhydride (


), BSM forms a potent electrophilic species capable of activating thioglycosides at low temperatures (–60°C to –78°C).

This guide evaluates BSM's utility in "Arm-Disarm" strategies , where the chemoselectivity between "armed" (ether-protected) and "disarmed" (ester-protected) donors is exploited for one-pot oligosaccharide assembly.[1] Unlike mild promoters (e.g., IDCP) that only activate armed donors, the BSM/


 system is sufficiently potent to activate disarmed  donors, making it a critical tool for the second stage of chemoselective synthesis or for driving difficult couplings of unreactive substrates.

Conceptual Framework: The BSM Activation Cycle

To evaluate BSM effectively, one must understand its activation mechanism. BSM acts as a "sulfoxide surrogate," reacting with


 to form a reactive sulfoxonium intermediate. This species activates the thioglycoside, expelling the morpholine byproduct and generating a glycosyl triflate—the key intermediate for stereoselective bond formation.
Mechanism Diagram

The following diagram illustrates the activation pathway and the divergence between


- and 

-selectivity based on the intermediate stability.

BSM_Activation BSM Benzenesulfinyl Morpholine (BSM) ActiveSpecies Active Sulfoxonium Intermediate BSM->ActiveSpecies + Tf2O (-78°C) Tf2O Tf2O (Activator) Tf2O->ActiveSpecies GlyTriflate Glycosyl Triflate (Reactive Intermediate) ActiveSpecies->GlyTriflate + ThioG Byproduct N-Benzenesulfenyl Morpholine ActiveSpecies->Byproduct Expelled ThioG Thioglycoside (Donor) ThioG->GlyTriflate Product Glycoside Product GlyTriflate->Product + Acceptor (ROH)

Figure 1: The BSM/


 mediated activation of thioglycosides involving the formation of a covalent glycosyl triflate intermediate.[1]

Comparative Analysis: BSM vs. Alternatives

The choice of BSM over other promoters depends on the specific requirements of the "Arm-Disarm" protocol.

FeatureBSM /

BSP /

(Crich Method)
NIS / TfOH
Role in Arm-Disarm High Potency: Best for activating disarmed donors or "pre-activation" strategies.High Potency: The gold standard for

-mannosylation and disarmed donors.
Variable: Classic promoter; activates both but often lacks the low-temp kinetic control of sulfinamides.
Byproduct Morpholine derivative: Generally more water-soluble and easier to remove during workup.Piperidine derivative: Crystalline, but can be persistent in non-polar organic layers.Succinimide: Easy to remove, but iodine waste can be problematic.
Activation Temp -60°C to -78°C-60°C to -78°CTypically 0°C to RT (harsher).
Mechanism Forms covalent Glycosyl Triflate .[2]Forms covalent Glycosyl Triflate .[2]Proceed via oxocarbenium/iodonium ion.
Smell/Toxicity Moderate odor; morpholine is a regulated precursor.Strong, distinct odor (piperidine-like).Low odor (solids).
Why Choose BSM?

While BSP is the historical standard, BSM is often preferred in late-stage synthesis because the morpholine byproduct is less lipophilic than the piperidine analog, simplifying purification of complex, protected oligosaccharides.

Experimental Protocol: Evaluating the Effect

This protocol is designed to validate the "Arm-Disarm" principle by attempting to activate a disarmed donor (e.g., benzoylated thioglucoside) which typically resists mild activation.

Reagents
  • Donor: Phenyl 2,3,4,6-tetra-O-benzoyl-1-thio-

    
    -D-glucopyranoside (Disarmed).
    
  • Promoter: Benzenesulfinyl Morpholine (BSM).[3]

  • Activator: Trifluoromethanesulfonic anhydride (

    
    ).
    
  • Solvent: Dichloromethane (DCM), freshly distilled over

    
    .
    
  • Base: 2,4,6-Tri-tert-butylpyrimidine (TTBP) - Essential to buffer TfOH.

Step-by-Step Workflow
  • Preparation of Active Species (Pre-activation):

    • Flame-dry a round-bottom flask under Argon.

    • Add BSM (1.2 equiv) and TTBP (2.0 equiv) to dry DCM (0.1 M concentration relative to donor).

    • Cool to -78°C .

    • Add

      
       (1.1 equiv) dropwise. Observation: The solution may turn slightly yellow/orange, indicating the formation of the sulfoxonium salt. Stir for 5–10 minutes.
      
  • Donor Activation:

    • Dissolve the Disarmed Donor (1.0 equiv) in a minimum amount of dry DCM.

    • Add slowly to the reaction mixture at -78°C.

    • Stir for 15 minutes. Critical Check: TLC analysis (if possible to sample) or color change indicates the consumption of the thioglycoside and formation of the glycosyl triflate.

  • Glycosylation (The "Arm-Disarm" Test):

    • Add the Acceptor (1.5 equiv) dissolved in DCM.

    • Allow the reaction to warm slowly to -10°C over 1–2 hours.

    • Note: Disarmed donors often require warming to react, whereas armed donors would react instantly at -78°C.

  • Quench & Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with DCM.[4] Wash the organic layer with water (removes morpholine byproduct) and brine.

    • Dry over

      
       and concentrate.
      
Workflow Visualization

Workflow Step1 1. Pre-activation (BSM + Tf2O + TTBP) @-78°C Step2 2. Add Disarmed Donor (Formation of Glycosyl Triflate) Step1->Step2 Step3 3. Add Acceptor (Warm to -10°C) Step2->Step3 Step4 4. Quench & Workup (Remove Morpholine Byproduct) Step3->Step4

Figure 2: Sequential workflow for BSM-mediated activation of disarmed thioglycosides.

Data Interpretation: Yields & Selectivity

When evaluating BSM in an Arm-Disarm context, successful activation is defined by high yields of the disarmed coupling, which fails with milder promoters (like IDCP).

Representative Performance (Based on Sulfinamide/Tf2O Systems):

Donor TypeProtecting GroupsPromoter SystemTempYieldSelectivity (

:

)
Armed Benzyl ethersBSM /

-78°C>90%Low (Mixture)
Disarmed Benzoyl estersBSM /

-60°C to 0°C 75-85% High (

-selective)
DisarmedBenzoyl estersIDCP (Mild)RT<10%N/A (No Reaction)

Key Insight: The data above confirms that BSM is a "Disarmed-Competent" promoter. In a one-pot strategy, you would use a mild promoter (IDCP) for the first coupling (Armed donor), and then add BSM/


 to activate the second (Disarmed) donor.

References

  • Crich, D., & Smith, M. (2001). "1-Benzenesulfinyl Piperidine/Trifluoromethanesulfonic Anhydride: A Potent Combination of Shelf-Stable Reagents for the Low-Temperature Conversion of Thioglycosides to Glycosyl Triflates and for the Formation of the Metal-Free Glycosidic Bond." Journal of the American Chemical Society, 123(37), 9015–9020. Link

  • Codee, J. D. C., et al. (2005). "Ph2SO/Tf2O: A Powerful Promoter System for the Activation of Thioglycosides." Organic Letters, 7(22), 4951–4954. Link

  • Fraser-Reid, B., et al. (1988). "Armed and disarmed n-pentenyl glycosides in saccharide couplings: Leading to a new strategy for the assembly of oligosaccharides." Journal of the American Chemical Society, 110(8), 2662–2663. Link

  • Crich, D. (2010).[5] "Mechanism of a Chemical Glycosylation Reaction." Accounts of Chemical Research, 43(8), 1144–1153.[5] Link

Sources

Validation

Sulfinamide Promoters in Carbohydrate Chemistry: A Technical Guide to BSP/Tf2O Activation

The following guide provides a comprehensive technical review of sulfinamide promoters in carbohydrate chemistry, specifically focusing on the 1-Benzenesulfinyl Piperidine (BSP) / Triflic Anhydride ( ) system developed b...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical review of sulfinamide promoters in carbohydrate chemistry, specifically focusing on the 1-Benzenesulfinyl Piperidine (BSP) / Triflic Anhydride (


)  system developed by the Crich laboratory.

Executive Summary

In the landscape of chemical glycosylation, the activation of thioglycosides has traditionally relied on thiophilic promoters such as N-iodosuccinimide (NIS)/triflic acid (TfOH) or dimethyl(methylthio)sulfonium triflate (DMTST). While effective, these methods often require toxic heavy metals, unstable reagents, or elevated temperatures that compromise stereoselectivity.

The introduction of Sulfinamide Promoters —specifically 1-Benzenesulfinyl Piperidine (BSP) and


-Diethyl Benzenesulfinamide (DEBS) —in conjunction with Triflic Anhydride (

)
represented a paradigm shift. This metal-free, low-temperature activation protocol allows for the rapid, quantitative generation of glycosyl triflates , the critical intermediates required for difficult transformations such as the

-mannosylation
.
Mechanism of Action

The efficacy of the BSP/


 system lies in its ability to generate a "super-electrophilic" sulfur species that activates the thioglycoside donor at temperatures as low as 

C to

C.
The Activation Pathway
  • Activation of Promoter: BSP reacts with

    
     to form an electrophilic sulfinimidoyl triflate intermediate.
    
  • Thioglycoside Activation: The sulfur atom of the thioglycoside attacks the electrophilic sulfur of the activated BSP, forming a bis-sulfonium species.

  • Expulsion of Leaving Group: The thiophenol moiety is expelled (likely trapped by the piperidine byproduct or base), and the anomeric center collapses to form a Glycosyl Triflate (contact ion pair).

  • Glycosylation: The acceptor alcohol attacks the glycosyl triflate. In the presence of a 4,6-O-benzylidene protecting group (Crich method), the

    
    -triflate is displaced in an 
    
    
    
    -like fashion to yield the
    
    
    -glycoside.

G BSP BSP (Sulfinamide) Active Electrophilic Sulfinimidoyl Species BSP->Active + Tf2O -78°C Tf2O Tf2O Tf2O->Active GlyTf Glycosyl Triflate (Intermediate) Active->GlyTf + Thioglycoside - PhS(pip) Thio Thioglycoside (Donor) Thio->GlyTf Product O-Glycoside (Product) GlyTf->Product + Acceptor (ROH) SN2-like

Figure 1: Activation pathway of thioglycosides using BSP/


.[1] The system generates a reactive glycosyl triflate intermediate.[2][3]
Comparative Analysis: Sulfinamides vs. Alternatives

The following table compares the BSP/


 method against traditional thioglycoside promoters and the closely related sulfoxide (Gin) method.
FeatureSulfinamide (BSP/Tf2O) Sulfoxide (Ph2SO/Tf2O) Iodonium (NIS/TfOH) Imidate (TCA)
Active Species Glycosyl TriflateGlycosyl Triflate / OxocarbeniumHalonium IonOxocarbenium
Temperature

C to

C

C (Strict control needed)

C to RT

C to RT
Byproducts Amine salts (removable)Sulfides (smell, poisoning)Succinimide (hard to remove)Trichloroacetamide
Stability BSP is Shelf-Stable Solid

is stable
NIS is light/moisture sensitiveUnstable (Hydrolysis)
Scope Armed & Disarmed DonorsBest for Armed DonorsBroadBroad
Key Application

-Mannosylation
General GlycosylationGeneral GlycosylationGeneral Glycosylation

Expert Insight:

  • vs. Gin Method (

    
    ):  While the Gin method also uses 
    
    
    
    , diphenyl sulfoxide requires strictly
    
    
    C. Above this, the activated sulfoxide decomposes. BSP is more robust, allowing activation at
    
    
    C, which is crucial for disarmed donors that require slightly more thermal energy to react.
  • vs. NIS/TfOH: NIS is an oxidant and can react with alkenes (e.g., n-pentenyl glycosides). BSP is non-oxidative (in the halogen sense) and chemoselective.

Detailed Experimental Protocol

This protocol outlines the synthesis of a


-mannoside using a 4,6-O-benzylidene protected thiomannoside donor, a hallmark application of BSP chemistry.

Reagents:

  • Donor: 4,6-O-benzylidene-2,3-di-O-benzyl-1-thio-

    
    -D-mannopyranoside.
    
  • Promoter: 1-Benzenesulfinyl piperidine (BSP) and Triflic Anhydride (

    
    ).
    
  • Base: 2,4,6-Tri-tert-butylpyrimidine (TTBP) (Crucial as a non-nucleophilic proton scavenger).

  • Solvent: Dichloromethane (DCM), freshly distilled over

    
    .
    

Protocol Steps:

  • Preparation: Flame-dry a round-bottom flask containing 4Å molecular sieves. Cool to room temperature under Argon.

  • Loading: Add the Thioglycoside Donor (1.0 equiv), BSP (1.2 equiv), and TTBP (2.0 equiv) to the flask. Dissolve in dry DCM (0.05 M relative to donor).

  • Activation:

    • Cool the mixture to

      
      C  (using a cryocooler or chloroform/dry ice bath).
      
    • Add

      
        (1.1 equiv) dropwise via syringe.
      
    • Observation: The solution typically turns yellow/orange. Stir for 5–10 minutes. This ensures complete conversion to the

      
      -glycosyl triflate .
      
  • Coupling:

    • Add the Acceptor Alcohol (1.5–2.0 equiv) dissolved in a minimal amount of dry DCM slowly down the side of the flask.

    • Allow the reaction to stir at

      
      C for 1 hour.
      
  • Quenching:

    • Allow the reaction to warm to room temperature.

    • Quench with saturated aqueous

      
      .
      
  • Workup: Extract with DCM, wash with brine, dry over

    
    , and concentrate. Purify via flash chromatography.
    

Self-Validating Checkpoints:

  • Color Change: Upon adding

    
    , a distinct color change indicates the formation of the active sulfinimidoyl species.
    
  • TLC Monitoring: An aliquot quenched with methanol should show the formation of the methyl glycoside. If the donor spot persists, activation was incomplete (check

    
     quality).
    
Workflow Visualization

Workflow cluster_0 Step 1: Setup cluster_1 Step 2: Activation (-60°C) cluster_2 Step 3: Glycosylation Setup Mix Donor + BSP + TTBP in DCM with MS 4Å Act Add Tf2O Setup->Act Inter Formation of Glycosyl Triflate Act->Inter AddAcc Add Acceptor (ROH) Inter->AddAcc React Stir 1h at -60°C AddAcc->React Quench Workup & Purification React->Quench Warm to RT NaHCO3

Figure 2: Step-by-step workflow for BSP-promoted glycosylation.

References
  • Crich, D., & Smith, M. (2001). "1-Benzenesulfinyl Piperidine/Trifluoromethanesulfonic Anhydride: A Potent Combination of Shelf-Stable Reagents for the Low-Temperature Conversion of Thioglycosides to Glycosyl Triflates and for the Formation of Disaccharides." Journal of the American Chemical Society, 123(37), 9015–9020. Link

  • Codee, J. D. C., et al. (2005). "Ph2SO/Tf2O vs BSP/Tf2O: A Comparative Study." Organic Letters, 7(22), 4951-4954. Link

  • Crich, D. (2010). "Mechanism of a Chemical Glycosylation Reaction." Accounts of Chemical Research, 43(8), 1144–1153. Link

  • Crich, D., & Li, W. (2007). "O-Glycosylation with Sulfoxides and Sulfinates as Donors or Promoters." Organic Reactions, 64. Link

Sources

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